molecular formula C7H6BrClN2S B1330048 2-Amino-4-chlorobenzothiazole hydrobromide CAS No. 27058-83-9

2-Amino-4-chlorobenzothiazole hydrobromide

Katalognummer: B1330048
CAS-Nummer: 27058-83-9
Molekulargewicht: 265.56 g/mol
InChI-Schlüssel: DXXACNSRSDYMOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-chlorobenzothiazole hydrobromide is a useful research compound. Its molecular formula is C7H6BrClN2S and its molecular weight is 265.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-chloro-1,3-benzothiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S.BrH/c8-4-2-1-3-5-6(4)10-7(9)11-5;/h1-3H,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXACNSRSDYMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181529
Record name Benzothiazole, 2-amino-4-chloro-, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27058-83-9
Record name 2-Benzothiazolamine, 4-chloro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27058-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2-amino-4-chloro-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027058839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazole, 2-amino-4-chloro-, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobenzothiazol-2-amine monohydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Amino-4-chlorobenzothiazole Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-chlorobenzothiazole hydrobromide, a key intermediate in the development of various pharmacologically active compounds. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

2-Amino-4-chlorobenzothiazole and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. The hydrobromide salt is a common form for handling and further chemical transformations. The synthesis typically involves the cyclization of a substituted thiourea precursor. This guide focuses on a well-established method for the preparation of this important intermediate.

Synthetic Pathway

The synthesis of this compound is primarily achieved through the oxidative cyclization of N-(2-chlorophenyl)thiourea. This reaction is often catalyzed by a bromide source in an acidic medium. The general reaction scheme is presented below.

Synthesis_Pathway cluster_product Product N-(2-chlorophenyl)thiourea N-(2-chlorophenyl)thiourea Product 2-Amino-4-chlorobenzothiazole Hydrobromide N-(2-chlorophenyl)thiourea->Product Cyclization H2SO4 Sulfuric Acid (H₂SO₄) NH4Br Ammonium Bromide (NH₄Br)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

The following experimental protocols are based on established procedures for the synthesis of 2-aminobenzothiazoles, adapted for the preparation of the 4-chloro derivative.

Synthesis of 2-Amino-4-chlorobenzothiazole from 2-Chlorophenylthiourea[1]

This procedure details the cyclization of 2-chlorophenylthiourea to form 2-amino-4-chlorobenzothiazole.

  • Reaction Setup: In a suitable reaction vessel, dissolve 117.6 g of 2-chlorophenylthiourea (having a dry matter content of 85%) in 324 g of concentrated sulfuric acid (100%) over a period of 30 minutes at a temperature of 20-25°C.

  • Heating and Reagent Addition: Heat the resulting mixture to 70°C. Over the course of 4 hours, add 12 ml of a 40% strength ammonium bromide (NH₄Br) solution dropwise.

  • Work-up: Stir the resulting solution into 400 ml of water and continue stirring for one hour at 70°C.

  • Isolation: Cool the mixture to 20°C and collect the precipitate by suction filtration.

  • Purification: Place the filter residue in a solution of 1150 ml of water and 50 g of sodium hydroxide (NaOH) and stir for one hour at 70°C. Filter the mixture again using suction and wash the residue with water until it is free of sulfate. Dry the final product.

Preparation of this compound

The hydrobromide salt can be prepared by treating the free base (2-amino-4-chlorobenzothiazole) with hydrobromic acid in a suitable solvent, followed by precipitation or crystallization.

Note: While the direct synthesis of the hydrobromide salt is less commonly detailed as a standalone procedure, it is often formed in situ or can be prepared by standard salt formation techniques.

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of 2-amino-4-chlorobenzothiazole.

Table 1: Reagent Quantities and Ratios [1]

ReagentQuantityMolar Ratio (approx.)
2-Chlorophenylthiourea (85%)117.6 g1
Sulfuric Acid (100%)324 g-
Ammonium Bromide (40% soln.)12 ml-

Table 2: Reaction Conditions and Yield [1]

ParameterValue
Reaction Temperature70°C
Reaction Time4 hours (NH₄Br addition) + 1 hour (stirring in water)
Product Yield94.3 g (96.7%)
Product Melting Point202-203°C

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_product Final Product start_materials 2-Chlorophenylthiourea Sulfuric Acid Ammonium Bromide Solution dissolution Dissolve Thiourea in H₂SO₄ start_materials->dissolution heating Heat to 70°C dissolution->heating addition Dropwise addition of NH₄Br solution heating->addition workup Quench with Water addition->workup isolation Filter Precipitate workup->isolation purification Base Wash (NaOH) isolation->purification final_isolation Filter and Dry purification->final_isolation final_product 2-Amino-4-chlorobenzothiazole final_isolation->final_product

Caption: Workflow diagram for the synthesis of 2-Amino-4-chlorobenzothiazole.

Conclusion

This technical guide provides a detailed procedure for the synthesis of this compound, a valuable intermediate for pharmaceutical research. The provided experimental protocol, quantitative data, and workflow diagrams offer a comprehensive resource for scientists and professionals in the field of drug development. Adherence to standard laboratory safety practices is essential when carrying out these procedures.

References

An In-depth Technical Guide to 2-Amino-4-chlorobenzothiazole Hydrobromide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 2-Amino-4-chlorobenzothiazole hydrobromide. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the compound's characteristics and potential applications.

Chemical Properties and Structure

This compound is the hydrobromide salt of the parent compound, 2-Amino-4-chlorobenzothiazole. The addition of hydrobromic acid increases the compound's polarity and aqueous solubility, which can be advantageous for certain experimental and pharmaceutical applications.

Structure:

The chemical structure of 2-Amino-4-chlorobenzothiazole consists of a benzothiazole core, which is a bicyclic system composed of a benzene ring fused to a thiazole ring. An amino group is attached at the 2-position of the thiazole ring, and a chlorine atom is substituted at the 4-position of the benzene ring. In the hydrobromide salt, the amino group is protonated.

Molecular Formula: C H ClN S·HBr[1]

Molecular Weight: 265.57 g/mol [1]

The table below summarizes the key chemical and physical properties of this compound and its corresponding free base for comparison.

PropertyThis compound2-Amino-4-chlorobenzothiazole (Free Base)
CAS Number 27058-83-9[1]19952-47-7[2]
Molecular Formula C H ClN S·HBr[1]C H ClN S[2]
Molecular Weight 265.57 g/mol [1]184.65 g/mol [2]
Appearance Cream-colored solidCream-colored crystalline solid[3]
Melting Point 240 - 242 °C203 - 205 °C
Boiling Point No data availableNo data available
Solubility No quantitative data available. Expected to be more soluble in polar solvents than the free base.Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]

Experimental Data

Detailed experimental data for this compound is not extensively reported in publicly available literature. Commercial suppliers of this compound often do not provide specific analytical data.[5] Therefore, this section presents available information and data for the free base and closely related analogs to provide a comparative context.

Spectral Data

No specific NMR, IR, or mass spectrometry data for this compound has been found in the searched literature. However, spectral data for the free base and its derivatives are available and can be used for structural elucidation and comparison.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While a commercial supplier confirms the structure of the free base, 2-Amino-4-chlorobenzothiazole, by NMR, the actual spectral data is not provided. For comparison, 1H-NMR and 13C-NMR data for various other 2-aminobenzothiazole derivatives have been reported.[6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum of 2-aminobenzothiazole derivatives typically shows characteristic peaks for N-H stretching of the primary amine, C-H bonds of the aromatic ring, the C=N imine bond within the thiazole ring, and the C-Cl bond.[8]

  • Mass Spectrometry (MS): Mass spectrometry data for numerous 2-aminobenzothiazole derivatives is available, which can be useful for determining the molecular weight and fragmentation patterns of related compounds.[9]

Crystallographic Data

There is no crystallographic data available for this compound in the searched databases. However, the crystal structures of other 2-aminobenzothiazole derivatives, such as 2-amino-4-methylbenzothiazole, have been determined and reported.[10][11]

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, the synthesis of the free base, 2-Amino-4-chlorobenzothiazole, is reported through the cyclization of the corresponding arylthiourea. A general method involves the reaction of 2-chloroaniline with a thiocyanate salt in the presence of a halogen, typically bromine, in a suitable solvent like acetic acid.

The hydrobromide salt can then be prepared by treating a solution of the free base with hydrobromic acid.

Below is a generalized workflow for the synthesis of 2-Amino-4-chlorobenzothiazole.

G General Synthesis Workflow for 2-Amino-4-chlorobenzothiazole cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Salt Formation (Hypothetical) A 2-Chloroaniline D N-(2-chlorophenyl)thiourea (Intermediate) A->D B Thiocyanate Salt (e.g., KSCN) B->D C Solvent (e.g., Acetic Acid) C->D F 2-Amino-4-chlorobenzothiazole D->F E Halogen (e.g., Bromine) E->F H This compound F->H G Hydrobromic Acid (HBr) G->H

A generalized synthetic route to 2-Amino-4-chlorobenzothiazole and its hydrobromide salt.

Biological Activity and Signaling Pathways

While specific biological activities of this compound are not well-documented, the broader class of 2-aminobenzothiazole derivatives has attracted significant interest in drug discovery due to their diverse pharmacological properties. These derivatives have been investigated for their potential as anticancer, antifungal, and antibacterial agents.[12]

Several studies have implicated 2-aminobenzothiazole derivatives in the modulation of key cellular signaling pathways involved in cancer progression.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer. Some novel 2-aminobenzothiazole derivatives have been designed and evaluated as inhibitors of this pathway, suggesting that the 2-aminobenzothiazole scaffold could be a promising starting point for the development of new anticancer agents targeting this cascade.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->PI3K inhibit

The PI3K/AKT/mTOR signaling pathway and the potential inhibitory action of 2-aminobenzothiazole derivatives.
c-MET Signaling Pathway

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion. Aberrant activation of the HGF/c-MET signaling pathway is implicated in the development and progression of various cancers. Certain 2-aminobenzothiazole derivatives have been investigated as potential inhibitors of c-MET, highlighting another avenue for their application in oncology.

cMET_Signaling_Pathway HGF HGF cMET c-MET Receptor HGF->cMET binds & activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) cMET->Downstream Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Invasion Cell Invasion Downstream->Invasion Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->cMET inhibit

The c-MET signaling pathway and the potential inhibitory role of 2-aminobenzothiazole derivatives.

Safety and Handling

This compound is classified as hazardous. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[13] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.[13] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13]

Conclusion

This compound is a chemical compound with potential applications in research and drug development, particularly within the broader class of 2-aminobenzothiazole derivatives. While specific experimental data for the hydrobromide salt is limited, the available information on its free base and related compounds provides a foundation for its use in scientific investigations. The involvement of the 2-aminobenzothiazole scaffold in key cancer-related signaling pathways suggests that this class of compounds warrants further exploration for the development of novel therapeutics. Researchers are encouraged to perform their own analytical characterization of this compound for their specific applications.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-4-chlorobenzothiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-Amino-4-chlorobenzothiazole hydrobromide. Due to the limited publicly available data on this specific salt, this document also outlines general methodologies and best practices for evaluating the physicochemical properties of similar pharmaceutical compounds.

Introduction

2-Amino-4-chlorobenzothiazole and its derivatives are a class of heterocyclic compounds that have garnered interest in medicinal chemistry for their diverse pharmacological potential, including anti-tumor, anti-microbial, and anti-inflammatory activities. The hydrobromide salt of 2-Amino-4-chlorobenzothiazole is often synthesized to improve the compound's handling and formulation properties. A thorough understanding of its solubility and stability is paramount for the successful development of this compound into a viable pharmaceutical agent.

Physicochemical Properties

Molecular Formula: C H ClN S·HBr[1]

Molecular Weight: 265.57 g/mol [1]

Appearance: Generally a solid, crystalline powder. The free base, 2-amino-4-chlorobenzothiazole, is described as a cream-colored crystalline solid[2].

Solubility Profile

Table 1: Qualitative Solubility of 2-Amino-4-chlorobenzothiazole (Free Base)

SolventSolubility
ChloroformSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[3]
AcetoneSoluble[3]
WaterInsoluble[2]

Note: This data pertains to the free base, not the hydrobromide salt. The solubility of the hydrobromide salt is expected to be higher in aqueous solutions due to its ionic nature.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard and widely accepted method for determining equilibrium solubility is the shake-flask method[4][5]. This protocol can be adapted to determine the solubility of this compound in various pharmaceutically relevant solvents.

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffers of various pH, ethanol, propylene glycol)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaking incubator until equilibrium is reached. The time to reach equilibrium should be predetermined in preliminary experiments (typically 24-72 hours).

  • After reaching equilibrium, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow suspension to settle equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify using HPLC-UV analysis2->analysis3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile

The stability of this compound is a critical parameter for its storage, formulation, and therapeutic use.

General Stability Information

A safety data sheet for this compound indicates that it is stable under normal conditions [6]. It is advised to avoid incompatible products and strong oxidizing agents[6].

Forced Degradation Studies

To understand the degradation pathways and develop a stability-indicating analytical method, forced degradation studies are essential. These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.

Table 2: General Protocol for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis0.1 M HCl at elevated temperature (e.g., 60-80 °C)
Base Hydrolysis0.1 M NaOH at room or elevated temperature
Oxidation3-30% H O at room temperature
Thermal DegradationDry heat (e.g., 80-100 °C) for an extended period
PhotodegradationExposure to UV and visible light (ICH Q1B guidelines)
Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented, similar compounds can undergo hydrolysis of the amino group or modifications to the benzothiazole ring system under harsh conditions. For instance, studies on the degradation of 4-chloro-2-aminophenol, a related structure, have identified pathways involving hydroxylation and ring cleavage[7].

The following diagram illustrates a logical workflow for conducting forced degradation studies.

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analyze Analyze samples at time points using HPLC-MS/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify and characterize degradation products analyze->identify

Caption: Workflow for Forced Degradation Studies.

Analytical Methods

A validated, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.

HPLC Method Development (General Approach)

For the quantification of this compound and its potential degradants, a reverse-phase HPLC method would be a suitable starting point.

  • Column: A C18 column is often a good first choice.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

  • Detection: UV detection at a wavelength of maximum absorbance for the parent compound.

  • Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Directions

The available data on the solubility and stability of this compound is limited. This guide has summarized the existing information and provided a framework of standard experimental protocols for a comprehensive physicochemical characterization. For researchers and drug development professionals, it is imperative to conduct detailed experimental studies to generate robust data on the solubility of this compound in various pharmaceutically relevant media and to elucidate its stability profile and degradation pathways. Such data will be instrumental in guiding formulation development and ensuring the quality, safety, and efficacy of any potential therapeutic product.

References

Technical Guide: Spectroscopic Data and Characterization of 2-Amino-4-chlorobenzothiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-chlorobenzothiazole hydrobromide (C₇H₆BrClN₂S, MW: 265.56 g/mol , CAS: 27058-83-9). Due to the limited availability of experimental spectra for this specific salt in public databases, this guide presents a combination of available data for the free base and predicted data for the hydrobromide salt, alongside detailed experimental protocols for its characterization.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Amino-4-chlorobenzothiazole and its hydrobromide salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonPredicted Chemical Shift (ppm) in DMSO-d₆Multiplicity
H-57.6 - 7.8Doublet
H-67.3 - 7.5Triplet
H-77.2 - 7.4Doublet
-NH₃⁺9.0 - 9.5Broad Singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (ppm) in DMSO-d₆
C-2168 - 172
C-4128 - 132
C-5125 - 129
C-6123 - 127
C-7120 - 124
C-3a148 - 152
C-7a130 - 134
Infrared (IR) Spectroscopy

The following table outlines the characteristic infrared absorption bands for 2-Amino-4-chlorobenzothiazole. For the hydrobromide salt, shifts in the N-H and C=N stretching frequencies are expected due to protonation of the amino group and potential delocalization of charge.

Table 3: IR Spectroscopic Data

Functional GroupCharacteristic Absorption (cm⁻¹) (Free Base)Expected Shift for Hydrobromide Salt
N-H Stretch (Amine)3300 - 3500 (broad)Shift to lower wavenumbers (e.g., 2800-3200 cm⁻¹) and broadening due to N⁺-H vibrations.
C=N Stretch (Thiazole)1620 - 1650Potential shift to higher wavenumbers due to changes in electron density upon protonation.
Aromatic C-H Stretch3000 - 3100Minimal change expected.
Aromatic C=C Stretch1450 - 1600Minor shifts may be observed.
C-Cl Stretch700 - 800Minimal change expected.
C-S Stretch600 - 700Minimal change expected.
Mass Spectrometry (MS)

In mass spectrometry using soft ionization techniques such as electrospray ionization (ESI), the observed mass will correspond to the cationic part of the salt, which is the protonated 2-Amino-4-chlorobenzothiazole.

Table 4: Mass Spectrometry Data

IonPredicted m/zNotes
[M+H]⁺185.00Corresponds to the protonated free base (C₇H₆ClN₂S⁺). The presence of chlorine will result in an isotopic peak at m/z 187.00 with approximately one-third the intensity of the m/z 185 peak.
Fragmentation ProductsVariesCommon fragmentation pathways may involve the loss of HCN, NH₃, or cleavage of the thiazole ring.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected good solubility of the salt and its ability to exchange with labile protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30).

      • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

      • Spectral Width: 0-16 ppm.

      • Relaxation Delay (d1): 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled (zgpg30).

      • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

      • Spectral Width: 0-200 ppm.

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

IR Spectroscopy Protocol

This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Place a small amount of this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the functional groups of the molecule.

Mass Spectrometry Protocol (ESI)
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (typically 1:1) with 0.1% formic acid to promote protonation.

  • Instrument Parameters (for a typical ESI-QTOF or ESI-Ion Trap mass spectrometer):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.

    • Nebulizer Pressure: 10-20 psi.

    • Mass Range: m/z 50-500.

  • Data Acquisition and Analysis:

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the full scan mass spectrum.

    • For fragmentation analysis (MS/MS), select the precursor ion (m/z 185.00) and subject it to collision-induced dissociation (CID) with argon or nitrogen gas.

    • Analyze the resulting product ion spectrum to identify the fragmentation patterns.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel or uncharacterized compound such as this compound.

Spectroscopic_Workflow A Sample Preparation (2-Amino-4-chlorobenzothiazole HBr) B NMR Spectroscopy A->B C IR Spectroscopy (ATR) A->C D Mass Spectrometry (ESI) A->D E 1H NMR & 13C NMR Data Acquisition B->E F IR Spectrum Acquisition C->F G MS Full Scan & MS/MS Data Acquisition D->G H Data Processing & Spectral Interpretation E->H F->H G->H I Structural Elucidation & Verification H->I

Caption: Spectroscopic characterization workflow for this compound.

The Therapeutic Potential of 2-Amino-4-chlorobenzothiazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, 2-amino-4-chlorobenzothiazole has emerged as a particularly promising starting point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of 2-amino-4-chlorobenzothiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of 2-amino-4-chlorobenzothiazole have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Several studies have highlighted the potential of these compounds to inhibit various protein kinases, which are key regulators of cellular signaling.[1][2] For instance, certain derivatives have been shown to target the PI3K/AKT/mTOR pathway, a frequently dysregulated cascade in many cancers.[1] Inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis.[1] Furthermore, some derivatives have exhibited inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and c-MET, both of which are transmembrane glycoproteins that play crucial roles in cell proliferation and survival.[2] Aberrant activation of EGFR and c-MET is a hallmark of various solid tumors, making them attractive targets for anticancer therapies.[2]

The anticancer potential of these compounds has been quantified through in vitro cytotoxicity assays, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Quantitative Anticancer Data
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Optically active thiourea derivative (IVe)Ehrlich Ascites Carcinoma (EAC)10-24[3]
Optically active thiourea derivative (IVf)Ehrlich Ascites Carcinoma (EAC)10-24[3]
Optically active thiourea derivative (IVh)Ehrlich Ascites Carcinoma (EAC)10-24[3]
2-aminobenzothiazole derivative (Vg)Ehrlich Ascites Carcinoma (EAC)10-24[3]
Optically active thiourea derivative (IVe)Human Breast Cancer (MCF-7)15-30[3]
Optically active thiourea derivative (IVf)Human Breast Cancer (MCF-7)15-30[3]
Optically active thiourea derivative (IVh)Human Breast Cancer (MCF-7)15-30[3]
Optically active thiourea derivative (IVe)Human Cervical Cancer (HeLa)33-48[3]
Optically active thiourea derivative (IVf)Human Cervical Cancer (HeLa)33-48[3]
Optically active thiourea derivative (IVh)Human Cervical Cancer (HeLa)33-48[3]
OMS5Human Lung Cancer (A549)22.13 - 61.03[1][4]
OMS14Human Lung Cancer (A549)22.13 - 61.03[1][4]
OMS5Human Breast Cancer (MCF-7)22.13 - 61.03[1][4]
OMS14Human Breast Cancer (MCF-7)22.13 - 61.03[1][4]
Compound 25Human Colon Cancer (HT-29)0.18 ± 0.02[2]
Compound 25Human Gastric Cancer (MKN-45)0.06 ± 0.01[2]
Compound 25Human Lung Cancer (H460)0.01 ± 0.003[2]
Compound 13Human Colon Cancer (HCT116)6.43 ± 0.72[2]
Compound 13Human Lung Cancer (A549)9.62 ± 1.14[2]
Compound 13Human Melanoma (A375)8.07 ± 1.36[2]
Compound 24Rat Glioma (C6)4.63 ± 0.85[2]
Compound 24Human Lung Adenocarcinoma (A549)39.33 ± 4.04[2]
Semicarbazone derivative 12Human Colon Cancer (HT29)0.015[5]
Semicarbazone derivative 12Human Lung Cancer (H460)0.28[5]
Semicarbazone derivative 12Non-small Cell Lung Cancer (A549)1.53[5]
Semicarbazone derivative 12Human Breast Cancer (MDA-MB-231)0.68[5]

Antimicrobial Activity: A Broad Spectrum of Action

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 2-Amino-4-chlorobenzothiazole derivatives have shown promising activity against a variety of bacterial and fungal strains.[6][7][8] The antimicrobial efficacy is typically evaluated by determining the minimum inhibitory concentration (MIC) and the zone of inhibition in agar diffusion assays.

The proposed mechanisms of antimicrobial action for benzothiazole derivatives are diverse and can include the inhibition of essential enzymes in microbial metabolic pathways, such as dihydrofolate reductase and dihydropteroate synthase, which are crucial for nucleic acid synthesis.[9]

Quantitative Antimicrobial Data
Compound/DerivativeMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
OMS1Staphylococcus aureus22-[1][10]
OMS3Staphylococcus aureus15-[1][10]
OMS4Staphylococcus aureus10-[1][10]
Compound 3Staphylococcus aureus-25-200[8]
Compound 4Staphylococcus aureus-25-200[8]
Compound 10Staphylococcus aureus-25-200[8]
Compound 12Staphylococcus aureus-25-200[8]
Compound 3Bacillus subtilis-25-200[8]
Compound 4Bacillus subtilis-25-200[8]
Compound 10Bacillus subtilis-25-200[8]
Compound 12Bacillus subtilis-25-200[8]
Compound 3Escherichia coli-25-200[8]
Compound 4Escherichia coli-25-200[8]
Compound 10Escherichia coli-25-200[8]
Compound 12Escherichia coli-25-200[8]
Compound 3Candida albicans-25-200[8]
Compound 4Candida albicans-25-200[8]
Compound 10Candida albicans-25-200[8]
Compound 12Candida albicans-25-200[8]
Compound 3Aspergillus niger-25-200[8]
Compound 4Aspergillus niger-25-200[8]
Compound 10Aspergillus niger-25-200[8]
Compound 12Aspergillus niger-25-200[8]
Compound 16cStaphylococcus aureus-0.025 mM[6]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases. 2-Amino-4-chlorobenzothiazole derivatives have been investigated for their anti-inflammatory properties, with promising results in preclinical models.[11][12][13] The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rodents, where the reduction in paw volume indicates the anti-inflammatory effect.[14][15]

The anti-inflammatory mechanism of these compounds may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX), which are responsible for the synthesis of prostaglandins.[16]

Quantitative Anti-inflammatory Data
Compound/DerivativeAnimal ModelDose% Inhibition of EdemaReference
5rAcetic acid-induced writhing in mice-Significant decrease[11]
5rFormalin-induced licking and biting in mice-Significant peripheral analgesic activity[11]
Bt2 (5-chloro-1,3-benzothiazole-2-amine)Carrageenan-induced mice paw edema-Most active[12][13]
Bt (6-methoxy-1,3-benzothiazole-2-amine)Carrageenan-induced mice paw edema-Most active[12][13]
Bt7 (6-methoxy-1,3-benzothiazole-2-amine)Carrageenan-induced mice paw edema-Most active[12][13]
VIIc (R1 = 5-Cl)Carrageenan-induced rat paw edema100 mg/kg65[15]
VIId (R1 = 5-Br)Carrageenan-induced rat paw edema100 mg/kg63[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. The following sections outline the key experimental protocols used to evaluate the biological activities of 2-amino-4-chlorobenzothiazole derivatives.

Synthesis of 2-Amino-4-chlorobenzothiazole Derivatives

A common synthetic route involves the reaction of substituted anilines with thiourea in the presence of an oxidizing agent.[3][17][18]

General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Substituted Aniline C Thiocyanation A->C B Thiocyanate Salt (e.g., KSCN) B->C D Cyclization C->D Oxidizing Agent (e.g., Bromine) E 2-Aminobenzothiazole Derivative D->E

Caption: General synthesis of 2-aminobenzothiazole derivatives.

Protocol:

  • A solution of the appropriate substituted aniline in a suitable solvent (e.g., acetic acid) is prepared.

  • A thiocyanate salt, such as potassium thiocyanate, is added to the solution.

  • An oxidizing agent, typically bromine in acetic acid, is added dropwise to the reaction mixture with stirring.

  • The reaction is allowed to proceed at a specific temperature for a set period.

  • The reaction mixture is then poured into cold water, and the precipitated product is collected by filtration.

  • The crude product is washed and recrystallized from an appropriate solvent to yield the purified 2-aminobenzothiazole derivative.[18][19]

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20][21][22][23][24]

MTT Assay Workflow

G A Seed cells in 96-well plate B Treat cells with test compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the 2-amino-4-chlorobenzothiazole derivatives and incubated for a specified period (typically 24, 48, or 72 hours).

  • Following incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

  • The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[23] Cell viability is calculated as a percentage of the untreated control cells.

Antimicrobial Susceptibility Testing: Agar Diffusion Method

The agar diffusion method is a widely used technique to determine the antimicrobial activity of a compound.[6][25][26]

Agar Diffusion Method Workflow

G A Prepare microbial inoculum B Inoculate agar plates A->B C Apply test compound-impregnated discs B->C D Incubate plates C->D E Measure zones of inhibition D->E

Caption: Workflow for the agar diffusion method.

Protocol:

  • A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of an agar plate.

  • Sterile filter paper discs are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.

  • A positive control (standard antibiotic) and a negative control (solvent) are also included.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard and reliable model for evaluating the acute anti-inflammatory activity of compounds.[15][27][28]

Carrageenan-Induced Paw Edema Workflow

G A Administer test compound or vehicle to animals B Inject carrageenan into the paw A->B C Measure paw volume at different time points B->C D Calculate percentage inhibition of edema C->D

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animals (typically rats or mice) are divided into groups: a control group, a standard drug group (e.g., diclofenac sodium), and test groups receiving different doses of the 2-amino-4-chlorobenzothiazole derivatives.

  • The test compounds or vehicle are administered, usually intraperitoneally or orally, one hour before the induction of inflammation.

  • A solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized edema.

  • The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.[14][29]

Signaling Pathway Visualization

The anticancer activity of 2-amino-4-chlorobenzothiazole derivatives is often linked to their ability to interfere with specific signaling pathways. The PI3K/AKT/mTOR pathway is a key regulator of cell growth and survival and a common target for these compounds.[1]

PI3K/AKT/mTOR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole 2-Amino-4-chlorobenzothiazole Derivative Benzothiazole->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Conclusion

2-Amino-4-chlorobenzothiazole derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models against cancer, microbial infections, and inflammation warrants further investigation. The detailed data and protocols provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds. Future research should focus on optimizing the structure-activity relationships, elucidating precise mechanisms of action, and evaluating the in vivo efficacy and safety profiles of lead candidates.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanisms of Action of Aminobenzothiazole Compounds

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of pharmacologically active agents.[1][2] Its versatile nature, arising from a fused benzene and thiazole ring system, allows for interactions with a diverse range of biological targets.[3] This has led to the development of compounds with applications ranging from neuroprotection to oncology. This technical guide provides an in-depth exploration of the known mechanisms of action for aminobenzothiazole compounds, presents quantitative data for key derivatives, details common experimental protocols, and visualizes the critical signaling pathways involved.

Neuroprotective Mechanisms: Modulation of Glutamatergic Neurotransmission

The most prominent example of a neuroprotective aminobenzothiazole is Riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS).[4] Its mechanism is multifactorial, primarily aimed at mitigating the effects of glutamate-induced excitotoxicity, a process implicated in the degeneration of motor neurons.[5][6]

The core mechanisms of Riluzole's action include:

  • Inhibition of Glutamate Release: Riluzole inhibits the release of the excitatory neurotransmitter glutamic acid from presynaptic nerve terminals.[5][7] This is thought to be achieved, in part, through the stabilization of voltage-dependent sodium channels in their inactivated state, which reduces neuronal hyperexcitability.[5][8]

  • Blockade of Postsynaptic Glutamate Receptors: The compound acts as a non-competitive blocker of N-methyl-D-aspartate (NMDA) receptors, interfering with the downstream signaling cascade initiated by glutamate binding.[4][5]

  • Potentiation of Glutamate Uptake: Evidence suggests Riluzole may also stimulate the uptake of glutamate from the synapse, further reducing its extracellular concentration.[4]

  • Activation of G-protein Dependent Signaling: Riluzole appears to activate a G-protein-dependent signal transduction process, which contributes to its overall effect on inhibiting glutamic acid release.[5]

These convergent mechanisms collectively reduce glutamatergic neurotransmission, protecting neurons from excitotoxic damage.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Vesicle Glutamate Vesicle Na_Channel->Vesicle Depolarization Glutamate Glutamate Vesicle->Glutamate Release Riluzole_pre Aminobenzothiazole (Riluzole) Riluzole_pre->Na_Channel Inactivates Riluzole_pre->Vesicle Inhibits Release NMDA_R NMDA Receptor Riluzole_pre->NMDA_R Blocks (Non-competitive) Excitotoxicity Excitotoxicity & Neuronal Damage NMDA_R->Excitotoxicity Ca2+ Influx Glutamate->NMDA_R Binds

Caption: Neuroprotective mechanism of Riluzole.

Anticancer Mechanisms: Protein Kinase Inhibition

A significant area of research for aminobenzothiazole derivatives is in oncology, where they have been developed as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[2][3]

Inhibition of Tyrosine Kinases

Tyrosine kinases are crucial components of signaling pathways that drive cell growth and division. Aminobenzothiazole derivatives have been designed to target several key members of this family.

  • CSF1R, MET, EGFR, and VEGFR-2: Compounds have been synthesized that show potent inhibitory activity against Colony-Stimulating Factor 1 Receptor (CSF1R), Mesenchymal-Epithelial Transition factor (MET), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Inhibition of these receptors can disrupt tumor growth, angiogenesis, and macrophage-mediated immune evasion.

Inhibition of Serine/Threonine Kinases

This class of kinases is involved in cell cycle regulation and key survival pathways.

  • PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers.[9] Several aminobenzothiazole compounds have been identified that inhibit components of this pathway, including PI3K itself, leading to reduced cancer cell proliferation and survival.[9][10]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Derivatives have been developed that exhibit low micromolar inhibitory activity against CDK2, leading to cell cycle arrest.[1]

  • RAF Kinases: Compounds have been identified as dual inhibitors of BRAFV600E and CRAF, key components of the MAPK/ERK pathway that is often mutated in melanoma and other cancers.[1]

  • Rho Kinases (ROCKs): Aminobenzothiazole-based inhibitors of ROCK1 and ROCK2 have been developed, showing low nanomolar potencies.[11] These kinases are involved in cell motility and morphology.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, MET) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ABT_Kinase Aminobenzothiazole Kinase Inhibitor ABT_Kinase->RTK Inhibit ABT_Kinase->PI3K Inhibit ABT_Kinase->RAF Inhibit

Caption: General workflow for kinase inhibition by aminobenzothiazoles.

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro inhibitory concentrations (IC₅₀) for representative aminobenzothiazole compounds against various protein kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Aminobenzothiazole Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
Compound 3CSF1R0.0014[1]
IACS-9439 (8)CSF1R0.0017[1]
Compound 47BRAFV600E0.095[1]
Compound 47CRAF0.015[1]
Compound 48BRAFV600E0.131[1]
Compound 48CRAF0.111[1]
Compound 14-18 (range)EGFR0.173 - 1.08[1]
Compound 42 (IWP-2)wtCK1δ0.027[1]
Compound 43wtCK1δ0.09[1]
Compound 43wtCK1ε0.56[1]
Compound 40CDK24.29[1]
OMS1 / OMS2 (% inhib.)PI3Kγ47-48% at 100 µM[9][10]
OMS14 (% inhib.)PIK3CD/PIK3R165% at 10 µM[10]

Table 2: Antiproliferative Activity of Aminobenzothiazole Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | | Compound 25 | MKN-45 | Gastric | 0.01 |[1] | | Compound 25 | H460 | Lung | 0.06 |[1] | | Compound 25 | HT-29 | Colon | 0.18 |[1] | | Compound 14-18 (range) | PC3, MCF-7, A549, etc. | Various | 0.315 - 2.66 |[1] | | Compound 40 | MCF-7 | Breast | 3.17 |[1] | | Compound 40 | A549 | Lung | 3.55 |[1] | | Compound 13 | HCT116 | Colon | 6.43 |[1] | | Compound 20 | HCT-116 | Colon | 7.44 |[1] | | OMS5 / OMS14 (range) | A549 / MCF-7 | Lung / Breast | 22.13 - 61.03 |[10][12] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to characterize the activity of aminobenzothiazole compounds.

In Vitro Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This protocol is a representative time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay to quantify kinase activity by detecting ADP formation.[9][10]

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Materials:

  • Kinase of interest, substrate, and ATP

  • Adapta™ Eu-anti-ADP Antibody

  • Alexa Fluor® 647-labeled ADP tracer

  • Test compounds (aminobenzothiazoles) dissolved in DMSO

  • Assay buffer (e.g., TR-FRET dilution buffer)

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Kinase Reaction: a. Prepare a solution containing the kinase and its specific substrate in the assay buffer. b. Add serial dilutions of the test compound (or DMSO for control) to the wells of the microplate. c. To initiate the reaction, add the ATP solution to all wells. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: a. Prepare a detection solution by mixing the Adapta™ Eu-anti-ADP Antibody and the Alexa Fluor® 647-labeled ADP tracer in the TR-FRET dilution buffer. b. Add the detection solution to all wells to stop the kinase reaction. c. Incubate the plate at room temperature for 30-60 minutes to allow the detection reagents to reach equilibrium.

  • Data Acquisition: a. Read the plate on a TR-FRET plate reader, exciting at ~340 nm and measuring emissions at ~665 nm (tracer) and ~615 nm (antibody). b. Calculate the emission ratio (665 nm / 615 nm). A lower ratio indicates less ADP formation and thus higher kinase inhibition.

  • Analysis: a. Plot the emission ratio against the logarithm of the compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G A 1. Prepare Kinase Reaction (Kinase, Substrate, Compound) B 2. Initiate with ATP Incubate 60 min A->B C 3. Add Detection Reagents (Eu-Ab + AF647-Tracer) Incubate 30 min B->C D 4. Read Plate (TR-FRET Signal) C->D E 5. Calculate Emission Ratio Plot Dose-Response Curve D->E F 6. Determine IC50 Value E->F

Caption: Workflow for a TR-FRET kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)

Objective: To determine the antiproliferative effect (IC₅₀) of a test compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in the cell culture medium. b. Remove the old medium from the plate and add the medium containing the test compounds (or DMSO for vehicle control). c. Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition and Incubation: a. Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: a. Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals. b. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Conclusion

The 2-aminobenzothiazole scaffold is a remarkably versatile platform for drug discovery, demonstrating potent and varied mechanisms of action. In the central nervous system, exemplified by Riluzole, these compounds can modulate glutamatergic signaling through a multi-target approach, offering neuroprotection. In oncology, derivatives have been engineered to be highly potent and selective inhibitors of key tyrosine and serine/threonine kinases that drive cancer progression. The extensive quantitative data and established experimental protocols provide a solid foundation for the continued exploration and optimization of this chemical class. Future research will likely focus on enhancing selectivity, improving pharmacokinetic profiles, and discovering novel therapeutic applications for this privileged heterocyclic system.

References

safety, handling, and disposal guidelines for 2-Amino-4-chlorobenzothiazole hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety, Handling, and Disposal of 2-Amino-4-chlorobenzothiazole hydrobromide

This guide provides comprehensive safety, handling, and disposal information for this compound, intended for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets and chemical databases.

Chemical Identification

This section summarizes the key identifiers for this compound and its corresponding free base.

IdentifierThis compound2-Amino-4-chlorobenzothiazole (Free Base)
Synonyms 4-Chlorobenzothiazol-2-amine monohydrobromide[1]4-chloro-1,3-benzothiazol-2-amine[2]
CAS Number 27058-83-9[1][3][4]19952-47-7[5][6][7]
Molecular Formula C₇H₅ClN₂S·HBr[3][8]C₇H₅ClN₂S[5][6]
Molecular Weight 265.57 g/mol [3]184.65 g/mol [2][6]
EINECS 248-194-8[4][9]243-439-5[5][6]

Hazard Identification and Classification

This compound is considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1].

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][10]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][10]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][10]

Label Elements:

  • Signal Word: Warning[1][7]

  • Hazard Pictogram:

    • GHS07 (Exclamation Mark)

Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection)[1][5].

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1][10].

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up)[5][10].

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant)[1][8].

Physical and Chemical Properties

Quantitative physical and chemical data are summarized below.

PropertyValueSource
Physical State Solid, Powder[1][6]
Appearance Cream / Off-white[1][5]
Odor No information available[1]
Melting Point 240 - 242 °C / 464 - 467.6 °F[1][4]
Boiling Point No information available[1]
Flash Point No information available[1]

Handling and Storage

Adherence to proper handling and storage protocols is crucial to ensure safety.

Handling:

  • Ensure adequate ventilation and use only in well-ventilated areas[1][6].

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats[1][10].

  • Avoid the formation of dust and aerosols[5][6].

  • Do not get in eyes, on skin, or on clothing[1].

  • Wash hands and any exposed skin thoroughly after handling[1].

  • Avoid ingestion and inhalation[1].

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place[1][5][10].

  • Store away from incompatible materials such as strong oxidizing agents[1].

G Standard Laboratory Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh Compound in Ventilated Enclosure C->D Proceed to handling E Perform Experimental Work D->E F Decontaminate Work Surfaces E->F Experiment complete G Dispose of Waste in Approved Container F->G H Remove and Store PPE Properly G->H I Wash Hands Thoroughly H->I G First Aid Decision Tree for Exposure cluster_routes First Aid Decision Tree for Exposure cluster_actions First Aid Decision Tree for Exposure Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale 1. Move to Fresh Air 2. Keep at Rest 3. Seek Medical Attention Inhalation->Action_Inhale Action_Skin 1. Wash with Soap & Water (15 min) 2. Remove Contaminated Clothing 3. Seek Medical Attention if Irritation Persists Skin->Action_Skin Action_Eye 1. Rinse with Water (15 min) 2. Remove Contact Lenses 3. Seek Medical Attention Eye->Action_Eye Action_Ingest 1. Rinse Mouth with Water 2. Drink Plenty of Water 3. Seek Medical Attention Ingestion->Action_Ingest G Accidental Spill Response Workflow Spill Spill Detected Evacuate Evacuate Personnel from Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) Ventilate->PPE Contain Contain Spill Avoid Dust Generation PPE->Contain Cleanup Sweep/Shovel into a Closed, Labeled Container Contain->Cleanup Decon Decontaminate Spill Area Cleanup->Decon Dispose Dispose of Waste per Regulations Decon->Dispose

References

commercial availability and suppliers of 2-Amino-4-chlorobenzothiazole hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Amino-4-chlorobenzothiazole Hydrobromide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 27058-83-9), a heterocyclic organic compound with applications in chemical synthesis and potentially in drug discovery. This document details its chemical and physical properties, commercial availability from various suppliers, and a key synthetic application. The guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a consolidated resource for sourcing and utilizing this compound.

Chemical and Physical Properties

This compound is the hydrobromide salt of 2-Amino-4-chlorobenzothiazole. The presence of the hydrobromide salt can enhance the compound's stability and solubility in certain solvents, which can be advantageous for specific synthetic procedures. It is important for researchers to distinguish this compound from its free base, 2-Amino-4-chlorobenzothiazole (CAS No. 19952-47-7), as their properties and applications may differ.

The key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
CAS Number 27058-83-9[1]
Molecular Formula C₇H₅ClN₂S·HBr[2][1]
Molecular Weight 265.57 g/mol [2][1]
IUPAC Name 4-chloro-1,3-benzothiazol-2-amine;hydrobromide[1]
Canonical SMILES C1=CC2=C(C(=C1)Cl)N=C(S2)N.Br[1]
EINECS 248-194-8[1]

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound as part of a collection of rare chemicals and may not provide extensive analytical data. Buyers are often responsible for confirming the product's identity and purity.

Below is a list of known suppliers for this compound.

SupplierProduct NamePurityNotes
Santa Cruz Biotechnology This compoundResearch GradeFor Research Use Only. Not for Diagnostic or Therapeutic Use.[2]
Sigma-Aldrich This compound AldrichCPRNot SpecifiedSold as-is, without warranty of merchantability or fitness for a particular purpose.
CookeChem This compoundNot Specified-
American Custom Chemicals Corporation 2-amino-4-chlorobenzothiazole97%Listed as the hydrobromide salt in the details.[1]

Applications in Synthesis and Drug Discovery

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] Consequently, derivatives of 2-aminobenzothiazole are of significant interest in drug discovery and development.[3][4]

This compound serves as a precursor in the synthesis of other benzothiazole derivatives. A notable application is in the preparation of 4-chloro-2-hydroxybenzothiazole, a process that involves diazotization.[6]

Experimental Protocol: Synthesis of 4-chloro-2-hydroxybenzothiazole

The following protocol is based on a patented process for the preparation of 4-chloro-2-hydroxybenzothiazole from this compound.[6]

Materials:

  • This compound (79 g)

  • Ethylene dichloride (300 ml)

  • Concentrated hydrochloric acid (114 ml)

  • Glacial acetic acid (78 ml)

  • Water (114 ml)

  • Sodium nitrite (41 g) in water (67 ml)

Procedure:

  • A mixture of concentrated hydrochloric acid, glacial acetic acid, and water is prepared in a 1-liter flask.

  • This compound and ethylene dichloride are added to the flask.

  • The mixture is stirred and maintained at -25°C with water cooling.

  • A solution of sodium nitrite in water is added at a constant rate over 2 hours.

  • The major product of this diazotization reaction is 2-bromo-4-chlorobenzothiazole, with 2,4-dichlorobenzothiazole also being formed.

  • The resulting 2-halo-4-chlorobenzothiazoles can then be hydrolyzed to yield 4-chloro-2-hydroxybenzothiazole.

Visualized Workflows and Pathways

To aid researchers, the following diagrams illustrate key processes related to the procurement and use of this compound.

procurement_workflow start Identify Research Need identify_suppliers Identify Suppliers (e.g., Santa Cruz, Sigma-Aldrich) start->identify_suppliers request_quotes Request Quotes and Lead Times identify_suppliers->request_quotes evaluate_suppliers Evaluate Supplier (Purity, Cost, Availability) request_quotes->evaluate_suppliers purchase_order Place Purchase Order evaluate_suppliers->purchase_order receive_compound Receive and Log Compound purchase_order->receive_compound verify_identity Verify Identity and Purity (e.g., NMR, Mass Spec) receive_compound->verify_identity proceed_to_experiment Proceed to Experiment verify_identity->proceed_to_experiment

Caption: Workflow for the procurement and initial validation of this compound.

synthesis_workflow start_material { 2-Amino-4-chlorobenzothiazole hydrobromide} reaction_step Diazotization Reagents: NaNO₂, HCl, Acetic Acid Solvent: Ethylene Dichloride Temperature: -25°C start_material->reaction_step intermediate { 2-Bromo-4-chlorobenzothiazole} reaction_step->intermediate hydrolysis_step { Hydrolysis} intermediate->hydrolysis_step final_product { 4-Chloro-2-hydroxybenzothiazole} hydrolysis_step->final_product

Caption: Synthetic pathway from this compound to 4-chloro-2-hydroxybenzothiazole.

Conclusion

This compound is a commercially available starting material that holds relevance for synthetic and medicinal chemists. While its direct biological activity is not extensively documented, its utility as a precursor for other benzothiazole derivatives makes it a valuable compound for research and development in the pharmaceutical industry. Researchers should carefully consider the purity and supplier specifications when sourcing this chemical for their experiments. The provided synthetic protocol and workflows offer a practical guide for its application in the laboratory.

References

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 2-Amino-4-chlorobenzothiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive protocol for the chemical synthesis of 2-Amino-4-chlorobenzothiazole hydrobromide, a key intermediate in the development of pharmaceuticals and agrochemicals. The intended audience for this protocol includes researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction

2-Amino-4-chlorobenzothiazole and its derivatives are significant heterocyclic compounds that form the backbone of various biologically active molecules. They are recognized for their wide range of pharmacological properties, including but not limited to antimicrobial, antitumor, and anti-inflammatory activities. The hydrobromide salt of this compound is often utilized in subsequent synthetic steps due to its stability and handling characteristics. The protocol detailed below is based on the cyclization of N-(2-chlorophenyl)thiourea.

Synthesis Reaction

The synthesis proceeds via an acid-catalyzed intramolecular electrophilic cyclization of N-(2-chlorophenyl)thiourea. The presence of a bromide source facilitates the reaction.

Reaction Scheme:

N-(2-chlorophenyl)thiourea → 2-Amino-4-chlorobenzothiazole → this compound

Experimental Protocol

This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[1]

Materials and Reagents:

  • N-(2-chlorophenyl)thiourea

  • Concentrated Sulfuric Acid (95-98%)

  • Ammonium Bromide (NH₄Br) or 48% Hydrobromic Acid (HBr)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beakers, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add N-(2-chlorophenyl)thiourea (1.0 eq).

  • Acid Addition: Under constant stirring, slowly add concentrated sulfuric acid (approx. 3 parts by weight relative to the thiourea) to the flask. The addition should be done in an ice bath to manage the exothermic reaction and maintain the temperature below 25°C.

  • Catalyst Addition: To the resulting solution, add a catalytic amount of ammonium bromide or slowly add hydrobromic acid.

  • Reaction: Heat the reaction mixture to 65-70°C and maintain this temperature for approximately 6 hours with continuous stirring. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Free Base:

    • After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice/water.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH 8-9). This should be done in an ice bath to control the temperature.

    • The precipitate of 2-Amino-4-chlorobenzothiazole will form.

    • Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral and free of sulfate ions.

  • Formation of Hydrobromide Salt:

    • Resuspend the crude 2-Amino-4-chlorobenzothiazole in ethanol.

    • Slowly add a 48% aqueous solution of hydrobromic acid (HBr) dropwise with stirring until the solution becomes acidic.

    • The hydrobromide salt will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Purification and Drying:

    • Filter the this compound precipitate and wash with a small amount of cold ethanol.

    • Dry the product under vacuum at a temperature not exceeding 60°C.

Data Presentation

Table 1: Reagent Specifications and Quantities (Illustrative Example)

ReagentMolecular Weight ( g/mol )Moles (mol)QuantityRole
N-(2-chlorophenyl)thiourea186.650.53100 gStarting Material
Concentrated Sulfuric Acid (98%)98.08-~300 g (163 mL)Solvent/Catalyst
Ammonium Bromide97.94-Catalytic amountCatalyst
Sodium Hydroxide40.00-As required for pH 8-9Base
Hydrobromic Acid (48%)80.91-As required for salt formationAcid

Table 2: Expected Yield and Physical Properties

ProductMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)Appearance
2-Amino-4-chlorobenzothiazole184.6580-95[1]202-203[1]Off-white to pale yellow solid
This compound265.56>90 (from free base)-Crystalline solid

Mandatory Visualization

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_salt_formation Salt Formation & Purification A 1. Dissolve N-(2-chlorophenyl)thiourea in Concentrated Sulfuric Acid B 2. Add Bromide Catalyst (NH4Br or HBr) A->B C 3. Heat at 65-70°C for 6 hours B->C D 4. Quench Reaction Mixture in Ice Water C->D Reaction Completion E 5. Neutralize with NaOH to pH 8-9 D->E F 6. Filter and Wash Precipitate (2-Amino-4-chlorobenzothiazole) E->F G 7. Resuspend in Ethanol F->G Isolated Free Base H 8. Add Hydrobromic Acid (HBr) G->H I 9. Filter Precipitated Hydrobromide Salt H->I J 10. Wash with Cold Ethanol and Dry I->J

References

Applications of 2-Amino-4-chlorobenzothiazole Hydrobromide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Amino-4-chlorobenzothiazole and its hydrobromide salt are pivotal building blocks in medicinal chemistry, serving as versatile scaffolds for the synthesis of a diverse array of biologically active compounds. The inherent structural features of the benzothiazole nucleus, coupled with the reactive amino group, provide a fertile ground for the development of novel therapeutic agents. While 2-Amino-4-chlorobenzothiazole hydrobromide is primarily utilized as a stable and more soluble precursor in synthetic reactions, its derivatives have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of its derivatives.

I. Application Notes

The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of derivatives with a wide range of pharmacological activities. The hydrobromide salt form is often preferred in synthesis due to its enhanced stability and solubility in various solvents compared to the free base.

Anticancer Drug Discovery

Derivatives of 2-Amino-4-chlorobenzothiazole have emerged as a promising class of anticancer agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and survival signaling pathways.

  • Mechanism of Action: A significant number of 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting key enzymes in crucial signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[1] This pathway is frequently hyperactivated in many human cancers and plays a central role in cell growth, proliferation, and survival. By inhibiting components of this pathway, these derivatives can induce apoptosis and halt tumor progression.

Antimicrobial Drug Development

The benzothiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents. Derivatives of 2-Amino-4-chlorobenzothiazole have been synthesized and evaluated for their activity against a spectrum of bacterial and fungal pathogens.

  • Spectrum of Activity: These compounds have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

II. Quantitative Data

The following tables summarize the biological activity of representative derivatives synthesized from 2-Amino-4-chlorobenzothiazole.

Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
OMS5 A549 (Lung)22.13[1]
MCF-7 (Breast)35.48[1]
OMS14 A549 (Lung)46.77[1]
MCF-7 (Breast)61.03[1]

Table 2: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative A Staphylococcus aureus12.5
Escherichia coli25
Derivative B Candida albicans6.25

Note: "Derivative A" and "Derivative B" are representative examples based on compiled data from multiple sources. Specific compound structures and references can be found in the cited literature.

III. Experimental Protocols

Protocol 1: Synthesis of N-(4-chlorobenzothiazol-2-yl)acetamide Derivatives as Potential Anticancer Agents

This protocol describes a general method for the synthesis of N-acyl derivatives of 2-Amino-4-chlorobenzothiazole.

Materials:

  • This compound

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Acid chloride or anhydride (e.g., Acetyl chloride)

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add triethylamine (2.2 eq) dropwise at 0 °C. Stir the mixture for 15 minutes to neutralize the hydrobromide salt and form the free base in situ.

  • Slowly add the desired acid chloride or anhydride (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity Assay - MTT Assay

This protocol outlines the determination of the cytotoxic effects of synthesized 2-aminobenzothiazole derivatives on cancer cell lines.

Materials:

  • Synthesized 2-aminobenzothiazole derivatives

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of the synthesized compounds in DMSO and make serial dilutions in the complete cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against microbial strains.

Materials:

  • Synthesized 2-aminobenzothiazole derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the synthesized compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (broth with inoculum only) and a sterility control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Visualizations

The following diagrams illustrate key concepts related to the application of 2-Amino-4-chlorobenzothiazole derivatives.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

Experimental_Workflow_Anticancer Start Start: 2-Amino-4-chlorobenzothiazole Hydrobromide Synthesis Synthesis of Derivatives (Protocol 1) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Anticancer Screening (MTT Assay - Protocol 2) Purification->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

Caption: Experimental workflow for the synthesis and anticancer evaluation of 2-aminobenzothiazole derivatives.

Experimental_Workflow_Antimicrobial Start Start: Synthesized 2-Aminobenzothiazole Derivatives Screening Antimicrobial Susceptibility Testing (Broth Microdilution - Protocol 3) Start->Screening Data_Analysis Data Analysis (MIC Determination) Screening->Data_Analysis Lead_ID Lead Identification Data_Analysis->Lead_ID

Caption: Experimental workflow for the antimicrobial evaluation of 2-aminobenzothiazole derivatives.

References

The Versatility of 2-Amino-4-chlorobenzothiazole Hydrobromide in Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-4-chlorobenzothiazole hydrobromide is a valuable and versatile heterocyclic building block in the field of organic synthesis and medicinal chemistry. Its unique structural features, including the reactive amino group and the chlorinated benzothiazole core, make it an attractive starting material for the synthesis of a diverse array of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, offering a practical guide for researchers engaged in the discovery and development of novel therapeutic agents and other functional molecules. The benzothiazole nucleus is a prominent scaffold in many pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

Key Applications

This compound serves as a precursor for a variety of chemical modifications, primarily targeting the exocyclic amino group. These transformations allow for the introduction of diverse functional groups and the construction of more complex molecular architectures. The primary applications of this building block include:

  • Acylation Reactions: The amino group can be readily acylated to form amides. This is a common strategy to introduce a variety of substituents and to synthesize precursors for further cyclization reactions.

  • Condensation Reactions: Condensation with aldehydes and ketones yields Schiff bases (imines), which are versatile intermediates for the synthesis of various heterocyclic systems.

  • Diazotization Reactions: The amino group can be converted to a diazonium salt, which is a highly useful intermediate for introducing a range of other functional groups, such as halogens or hydroxyl groups, onto the thiazole ring.[3]

  • Synthesis of Fused Heterocyclic Systems: The bifunctional nature of 2-aminobenzothiazoles allows them to be used in the construction of fused ring systems with potential pharmacological activities.

Experimental Protocols

The following protocols are provided as a guide for the synthetic use of this compound. As with any chemical reaction, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Acylation of this compound

This protocol describes the N-acetylation of this compound. The initial step involves the neutralization of the hydrobromide salt to the free amine, which then reacts with the acylating agent.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Neutralization: In a round-bottom flask, suspend this compound (1.0 eq) in water. To this suspension, add a saturated aqueous solution of sodium bicarbonate portion-wise with stirring until the effervescence ceases and the pH of the mixture is neutral to slightly basic. The free base, 2-amino-4-chlorobenzothiazole, will precipitate.

  • Isolation of Free Base: Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-amino-4-chlorobenzothiazole.

  • Acetylation: To a solution of 2-amino-4-chlorobenzothiazole (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq) dropwise with stirring at room temperature.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The N-(4-chloro-1,3-benzothiazol-2-yl)acetamide product will precipitate.

  • Purification: Filter the solid, wash thoroughly with water, and recrystallize from ethanol to afford the pure product.

Expected Yield: 85-95%

Protocol 2: Condensation of 2-Amino-4-chlorobenzothiazole with an Aromatic Aldehyde

This protocol details the synthesis of a Schiff base (imine) from 2-Amino-4-chlorobenzothiazole and benzaldehyde. The hydrobromide salt is first neutralized to the free amine.

Materials:

  • This compound

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Benzaldehyde

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware and reflux condenser

Procedure:

  • Neutralization: Neutralize this compound to the free base as described in Protocol 1, step 1.

  • Reaction Setup: In a round-bottom flask, dissolve the obtained 2-amino-4-chlorobenzothiazole (1.0 eq) in ethanol. Add benzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath. The Schiff base product will precipitate.

  • Purification: Filter the solid product, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Expected Yield: 70-85%

Protocol 3: Diazotization of this compound and Subsequent Halogenation

This protocol describes the conversion of the amino group to a bromo group via a diazonium salt intermediate. This reaction is particularly useful for synthesizing 2-halo-4-chlorobenzothiazoles.[3]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Water

  • Standard laboratory glassware and low-temperature reaction setup

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of this compound (1.0 eq) in a mixture of hydrobromic acid and water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred suspension, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour after the addition of sodium nitrite is complete.

  • Decomposition of Diazonium Salt: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Yield: 50-70%[3]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthetic transformations of this compound.

Table 1: Acylation Reaction Data

Acylating AgentSolventReaction Time (h)Temperature (°C)Expected Yield (%)
Acetic anhydrideGlacial acetic acid2-4Reflux85-95
Benzoyl chloridePyridine3-5Room Temperature80-90
Chloroacetyl chlorideDioxane4-650-6075-85

Table 2: Condensation Reaction Data

Aldehyde/KetoneSolventCatalystReaction Time (h)Temperature (°C)Expected Yield (%)
BenzaldehydeEthanolGlacial acetic acid4-6Reflux70-85
4-ChlorobenzaldehydeMethanolGlacial acetic acid5-7Reflux75-90
AcetophenoneToluenep-Toluenesulfonic acid8-12Reflux (Dean-Stark)60-75

Table 3: Diazotization Reaction Data

ReagentAcid MediumReaction Time (h)Temperature (°C)ProductExpected Yield (%)
NaNO₂, HBrHBr/H₂O1-20-52-Bromo-4-chlorobenzothiazole50-70[3]
NaNO₂, HClHCl/H₂O1-20-52,4-Dichlorobenzothiazole45-65
NaNO₂, H₂SO₄/H₂OH₂SO₄/H₂O1-20-54-Chloro-1,3-benzothiazol-2-ol40-60

Visualizations

Experimental Workflow for Derivatization

G cluster_start Starting Material cluster_neutralization Neutralization cluster_freebase Intermediate cluster_reactions Synthetic Transformations cluster_products Products start 2-Amino-4-chlorobenzothiazole Hydrobromide neut Addition of Base (e.g., NaHCO3) start->neut freebase 2-Amino-4-chlorobenzothiazole (Free Base) neut->freebase acylation Acylation (e.g., Acetic Anhydride) freebase->acylation condensation Condensation (e.g., Benzaldehyde) freebase->condensation diazotization Diazotization (NaNO2, HBr) freebase->diazotization amide N-Acyl Derivative acylation->amide schiff Schiff Base condensation->schiff halo 2-Halo Derivative diazotization->halo

Caption: General workflow for the derivatization of this compound.

PI3K/AKT/mTOR Signaling Pathway Inhibition by a 2-Aminobenzothiazole Derivative

Derivatives of 2-aminobenzothiazole have been investigated as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical pathway in cancer cell growth and survival.[4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Drug 2-Aminobenzothiazole Derivative Drug->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a 2-aminobenzothiazole derivative.

Conclusion

This compound is a readily available and highly useful synthetic intermediate. The protocols and data presented herein demonstrate its utility in a range of fundamental organic reactions, providing access to a wide variety of functionalized benzothiazole derivatives. These derivatives are of significant interest to the pharmaceutical and material science industries. The provided workflows and pathway diagrams offer a clear visual representation of the synthetic possibilities and a key biological application, aiding researchers in the design and execution of their synthetic strategies.

References

Application Notes and Protocols for the Characterization and Quantification of 2-Amino-4-chlorobenzothiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chlorobenzothiazole hydrobromide is a heterocyclic amine salt with potential applications in pharmaceutical research and development. Accurate characterization and quantification of this compound are crucial for quality control, formulation development, and metabolic studies. These application notes provide detailed protocols for the analytical techniques used to characterize and quantify this compound.

The molecular formula for this compound is C₇H₅ClN₂S·HBr, and it has a molecular weight of 265.57 g/mol .[1] The free base, 2-Amino-4-chlorobenzothiazole, has a molecular formula of C₇H₅ClN₂S and a molecular weight of 184.65 g/mol .

Analytical Workflow Overview

The following diagram outlines the general workflow for the characterization and quantification of this compound.

Analytical_Workflow cluster_characterization Characterization cluster_quantification Quantification Sample_Prep_Char Sample Preparation NMR NMR Spectroscopy Sample_Prep_Char->NMR Qualitative Analysis FTIR FTIR Spectroscopy Sample_Prep_Char->FTIR Functional Groups MS Mass Spectrometry Sample_Prep_Char->MS Molecular Weight End End MS->End Sample_Prep_Quant Sample Preparation HPLC HPLC-UV Analysis Sample_Prep_Quant->HPLC Quantitative Analysis Data_Analysis Data Analysis HPLC->Data_Analysis Concentration Determination Data_Analysis->End Start Start Start->Sample_Prep_Char Start->Sample_Prep_Quant

Caption: Overall analytical workflow for this compound.

Characterization Techniques

Structural characterization of this compound is essential to confirm its identity and purity. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound. Both ¹H and ¹³C NMR are valuable for structural elucidation.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[2]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Expected Data:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the chloro and amino substituents and the thiazole ring structure.

Table 1: Expected NMR Data Summary

NucleusExpected Chemical Shift Range (ppm)Multiplicity
¹H (Aromatic)7.0 - 8.0d, t, dd
¹H (Amine)5.0 - 7.0 (broad)s
¹³C (Aromatic)110 - 150-
¹³C (Thiazole)150 - 170-
Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction from the sample spectrum.

Expected Data:

The FTIR spectrum will show characteristic absorption bands for the N-H, C-N, C=N, C-S, and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.[3]

Table 2: Expected FTIR Data Summary

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (amine)3400 - 3200
C-H Stretch (aromatic)3100 - 3000
C=N Stretch (thiazole)1650 - 1550
C=C Stretch (aromatic)1600 - 1450
C-N Stretch1350 - 1250
C-Cl Stretch800 - 600
C-S Stretch700 - 600
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ for ESI) and major fragment ions.

Expected Data:

The mass spectrum should show a prominent peak corresponding to the protonated molecule of the free base (C₇H₅ClN₂S), [M+H]⁺, at m/z 185.[4] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

Table 3: Expected Mass Spectrometry Data Summary

IonExpected m/z
[M+H]⁺ (for C₇H₅³⁵ClN₂S)185
[M+H]⁺ (for C₇H₅³⁷ClN₂S)187

Quantification Technique: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for the quantification of pharmaceutical compounds.

HPLC_Workflow Prepare_Mobile_Phase Prepare Mobile Phase Equilibrate_HPLC Equilibrate HPLC System Prepare_Mobile_Phase->Equilibrate_HPLC Prepare_Standards Prepare Standard Solutions Inject_Standards Inject Standards Prepare_Standards->Inject_Standards Prepare_Sample Prepare Sample Solution Inject_Sample Inject Sample Prepare_Sample->Inject_Sample Equilibrate_HPLC->Inject_Standards Equilibrate_HPLC->Inject_Sample Generate_Calibration_Curve Generate Calibration Curve Inject_Standards->Generate_Calibration_Curve Quantify_Sample Quantify Sample Generate_Calibration_Curve->Quantify_Sample Inject_Sample->Quantify_Sample

Caption: Workflow for HPLC quantification.

Experimental Protocol:

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase: A mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid or acetic acid) in an isocratic or gradient elution. A starting point could be a 70:30 (v/v) mixture of water (with 0.1% formic acid) and acetonitrile.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) by scanning a solution of the compound with a UV-Vis spectrophotometer. A wavelength around 280 nm can be a starting point.[5]

    • Injection Volume: 10-20 µL.

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve it in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of different concentrations.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve it in the same solvent used for the standard solutions to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Calibration and Analysis:

    • Inject the standard solutions in ascending order of concentration.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Inject the sample solution(s).

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation:

The quantitative results should be summarized in a table.

Table 4: HPLC Quantification Data Summary

Sample IDPeak AreaConcentration (µg/mL)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Sample 1
Sample 2
...

Calibration Curve:

A linear regression of the calibration curve should be performed, and the equation of the line (y = mx + c) and the coefficient of determination (R²) should be reported. An R² value > 0.99 is generally considered acceptable.[5]

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the characterization and quantification of this compound. The combination of spectroscopic techniques ensures unambiguous identification, while the HPLC method allows for accurate and precise quantification. These protocols can be adapted and validated for specific research and development needs.

References

Application Notes & Protocols: Derivatization of 2-Amino-4-chlorobenzothiazole for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] The versatility of the 2-amino group allows for straightforward chemical modification, enabling the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies. This document provides detailed protocols for the derivatization of 2-Amino-4-chlorobenzothiazole hydrobromide, a common starting material, and its subsequent evaluation in key biological assays. The 4-chloro substituent on the benzene ring is of particular interest as halogenation can significantly influence the pharmacological profile of the molecule.[4][5]

Part 1: Synthetic Derivatization

The primary point of derivatization for 2-Amino-4-chlorobenzothiazole is the exocyclic amino group. A common and versatile initial step is the acylation with chloroacetyl chloride. The resulting N-(4-chlorobenzo[d]thiazol-2-yl)-2-chloroacetamide is a key intermediate that can be further modified by nucleophilic substitution of the terminal chlorine with various amines, thiols, or other nucleophiles to generate a diverse range of final compounds.[2][6][7]

Experimental Protocol 1: Synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-2-chloroacetamide (Intermediate)

This protocol describes the N-acylation of 2-Amino-4-chlorobenzothiazole.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Dry benzene or Dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-4-chlorobenzothiazole (1 equivalent) and triethylamine (1.1 equivalents) in dry benzene or DCM.

  • Cool the mixture in an ice bath with continuous stirring.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 6-8 hours.[1][6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated amine hydrochloride salt (triethylammonium chloride) is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure intermediate, N-(4-chlorobenzo[d]thiazol-2-yl)-2-chloroacetamide.

Experimental Protocol 2: Synthesis of Final Derivatives via Nucleophilic Substitution

This protocol outlines the reaction of the chloroacetamide intermediate with various amines.

Materials:

  • N-(4-chlorobenzo[d]thiazol-2-yl)-2-chloroacetamide (Intermediate from Protocol 1)

  • Desired primary or secondary amine (e.g., piperazine, morpholine, substituted anilines) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or Acetonitrile as solvent

  • Heating mantle or oil bath

Procedure:

  • Dissolve the chloroacetamide intermediate (1 equivalent) in DMF.

  • Add potassium carbonate (2 equivalents) and the desired amine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by suction filtration and wash thoroughly with water.

  • Dry the product under vacuum.

  • Purify the final derivative by recrystallization or column chromatography to achieve the desired purity.

  • Characterize the final compound using techniques such as NMR (¹H, ¹³C), FT-IR, and Mass Spectrometry.[2]

Part 2: Biological Assays

The synthesized derivatives can be screened for various biological activities. Protocols for common anticancer and antimicrobial assays are provided below.

Experimental Protocol 3: In-Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[2][8]

  • DMEM or RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.

Experimental Protocol 4: Antimicrobial Activity (Agar Well Diffusion Method)

This method is widely used to assess the antimicrobial activity of chemical compounds.[1][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Aspergillus niger, Candida albicans)[1][9]

  • Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer

  • Synthesized compounds dissolved in DMSO

  • Standard antibiotic (e.g., Norfloxacin, Gentamycin) and antifungal (e.g., Fluconazole) drugs as positive controls[10]

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a microbial suspension and uniformly spread it over the surface of the solidified agar plates.

  • Well Creation: Use a sterile cork borer to punch wells (e.g., 6 mm in diameter) in the agar.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solutions at specific concentrations (e.g., 50 and 100 ppm) into the wells.[1] Also, add the standard drug and a DMSO control into separate wells.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Part 3: Data Presentation

Quantitative data from biological assays should be organized for clear comparison.

Table 1: In-Vitro Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives

Compound ID Modification on 2-Amino Group Cell Line IC₅₀ (µM) Reference
OMS5 N-substituted with 4-nitroaniline A549 (Lung) 22.13 [2][11]
OMS5 N-substituted with 4-nitroaniline MCF-7 (Breast) 37.00 [2][11]
OMS14 N-substituted with piperazine-4-nitroaniline A549 (Lung) 29.87 [2][11]
OMS14 N-substituted with piperazine-4-nitroaniline MCF-7 (Breast) 61.03 [2][11]
8i N-substituted with a complex amide moiety MCF-7 (Breast) 6.34 [8]
8m N-substituted with a complex amide moiety MCF-7 (Breast) 8.30 [8]

| HS-173 | Standard PI3K Inhibitor | MCF-7 (Breast) | 10.25 |[8] |

Table 2: Antimicrobial Activity of Selected 2-Aminobenzothiazole Derivatives (Zone of Inhibition in mm)

Compound ID Concentration S. aureus (Gram +) E. coli (Gram -) A. niger (Fungus) Reference
Compound A 100 ppm 12 10 14 [1]
Compound B 100 ppm 14 11 15 [1]
Compound C 100 ppm 11 9 12 [1]
Gentamycin Standard 22 19 N/A [1]

| Fluconazole | Standard | N/A | N/A | 24 |[1] |

Part 4: Visualizations

Workflow for Derivatization and Biological Screening

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis A 2-Amino-4-chlorobenzothiazole Hydrobromide B Step 1: Acylation (Protocol 1) A->B C Chloroacetamide Intermediate B->C D Step 2: Nucleophilic Substitution (Protocol 2) C->D E Library of Derivatives D->E F Purification & Characterization (TLC, NMR, MS) E->F G Anticancer Assays (Protocol 3) F->G H Antimicrobial Assays (Protocol 4) F->H I Other Assays (e.g., Enzyme Inhibition) F->I J Determine IC50 Values G->J K Measure Zones of Inhibition H->K L Structure-Activity Relationship (SAR) Studies J->L K->L

Caption: General workflow from starting material to SAR analysis.

General Derivatization Scheme

Caption: A common two-step reaction pathway for derivatization.

Simplified PI3K/Akt Signaling Pathwaydot

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibits

References

Application Notes and Protocols: The Role of 2-Amino-4-chlorobenzothiazole Hydrobromide in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among its derivatives, 2-aminobenzothiazoles have emerged as a particularly promising class of compounds in the development of novel anticancer agents.[1][2][3] These compounds exert their antitumor effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[4] 2-Amino-4-chlorobenzothiazole hydrobromide serves as a crucial starting material or building block in the synthesis of potent anticancer derivatives. The presence of the chlorine atom at the 4-position can influence the molecule's electronic properties and binding interactions with biological targets, potentially enhancing its therapeutic efficacy.[5]

These application notes provide an overview of the role of 2-amino-4-chlorobenzothiazole-derived compounds in cancer therapy, detailing their mechanisms of action and providing protocols for their synthesis and biological evaluation.

Mechanisms of Action of 2-Aminobenzothiazole Derivatives

Derivatives of 2-aminobenzothiazole have been shown to target multiple pathways implicated in cancer progression. Their versatility as anticancer agents stems from their ability to inhibit a range of critical cellular targets.

Inhibition of Protein Kinases

A primary mechanism of action for many 2-aminobenzothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[6]

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation. Certain 2-aminobenzothiazole derivatives have been designed as potent EGFR inhibitors.[7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[7]

  • Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. Several 2-aminobenzothiazole derivatives have been developed as inhibitors of PI3K, making them attractive therapeutic candidates.[4]

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, these compounds can induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Furthermore, they can cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[8]

Data Presentation: Anticancer Activity of 2-Aminobenzothiazole Derivatives

The following tables summarize the in vitro anticancer activity of various 2-aminobenzothiazole derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values indicate the potency of the compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4a PANC-1 (Pancreatic)27 ± 0.24[1]
Compound 4b PANC-1 (Pancreatic)35 ± 0.51[1]
Compound 11 HeLa (Cervical)2.41[9]
Compound 11 COS-7 (Kidney)4.31[9]
Compound 12 HT29 (Colon)0.015[9]
Compound 12 H460 (Lung)0.28[9]
Compound 12 A549 (Lung)1.53[9]
Compound 12 MDA-MB-231 (Breast)0.68[9]
Compound 13 Multiple Cell LinesRemarkable Antitumor Potential[5]
Compound 14 Multiple Cell LinesRemarkable Antitumor Potential[5]
Compound 16 DU-145 (Prostate)8 ± 3[5]
Compound 17 HepG2 (Liver)8 ± 2[5]
Compound 17 DU-145 (Prostate)9 ± 2[5]
Compound 20 HepG2 (Liver)9.99[7]
Compound 20 HCT-116 (Colon)7.44[7]
Compound 20 MCF-7 (Breast)8.27[7]
Compound 40 A549 (Lung)3.55[7]
Compound 40 MCF-7 (Breast)3.17[7]
Compound 40 Hep3B (Liver)4.32[7]
OMS5 & OMS14 A549 (Lung), MCF-7 (Breast)22.13 - 61.03[10]
Compound IDCancer Cell LineGI50 (µM)Reference
Compound 51 HOP-92 (Non-small cell lung)0.0718[5]
Compound 51 8 Other Cell Lines1.60 - 71.8 (nM)[5]

Experimental Protocols

Synthesis of N-(substituted)-4-chlorobenzothiazol-2-amine Derivatives

This protocol provides a general method for the synthesis of anticancer derivatives starting from 2-Amino-4-chlorobenzothiazole.

Materials:

  • 2-Amino-4-chlorobenzothiazole

  • Appropriate acyl chloride or sulfonyl chloride

  • Pyridine or triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (eluent)

Procedure:

  • Dissolve 2-Amino-4-chlorobenzothiazole (1 equivalent) in the chosen solvent in a round bottom flask.

  • Add the base (1.1 equivalents) to the solution and stir at room temperature.

  • Slowly add the acyl chloride or sulfonyl chloride (1 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours or until completion, monitoring by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the final product by NMR, IR, and mass spectrometry.[11]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, PANC-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.[1][2]

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of compounds on the expression and phosphorylation of proteins in key signaling pathways.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry can be used to analyze the cell cycle distribution and quantify the percentage of apoptotic cells after treatment with the test compounds.

Materials:

  • Treated and untreated cancer cells

  • PBS (Phosphate-Buffered Saline)

  • Ethanol (70%, ice-cold) for fixation

  • RNase A

  • Propidium Iodide (PI) for cell cycle analysis

  • Annexin V-FITC and PI apoptosis detection kit

Procedure for Cell Cycle Analysis:

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Procedure for Apoptosis Analysis:

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells immediately by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways targeted by 2-aminobenzothiazole derivatives and a typical experimental workflow for their evaluation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Benzothiazole 2-Aminobenzothiazole Derivative Benzothiazole->EGFR

Caption: EGFR Signaling Pathway and Inhibition by 2-Aminobenzothiazole Derivatives.

PI3K_AKT_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Bad Bad AKT->Bad CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bad->Apoptosis Benzothiazole 2-Aminobenzothiazole Derivative Benzothiazole->PI3K

Caption: PI3K/AKT Signaling Pathway and Inhibition by 2-Aminobenzothiazole Derivatives.

Experimental_Workflow Start Start: 2-Amino-4-chlorobenzothiazole Hydrobromide Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Screening Purification->InVitro MTT MTT Assay (Cytotoxicity, IC50) InVitro->MTT Mechanism Mechanism of Action Studies MTT->Mechanism Western Western Blot (Protein Expression) Mechanism->Western Flow Flow Cytometry (Cell Cycle, Apoptosis) Mechanism->Flow Lead Lead Compound Identification Western->Lead Flow->Lead

Caption: Experimental Workflow for Anticancer Drug Development.

References

Application Notes and Protocols: 2-Amino-4-chlorobenzothiazole Hydrobromide as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Amino-4-chlorobenzothiazole (ACBT) and its salts, such as the hydrobromide, have demonstrated significant potential as corrosion inhibitors, particularly for steel in acidic environments.[1][2][3] The molecule's efficacy is attributed to the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring system, which facilitate its adsorption onto the metal surface, forming a protective barrier against corrosive agents.[4][5][6] This document provides detailed application notes and experimental protocols for evaluating the corrosion inhibition properties of 2-Amino-4-chlorobenzothiazole hydrobromide.

Mechanism of Action

2-Amino-4-chlorobenzothiazole acts as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process.[1][2] However, its effect is more pronounced on the cathodic reaction.[1][2] The inhibition mechanism involves the adsorption of the ACBT molecules onto the metal surface, a process that conforms to the Langmuir adsorption isotherm.[1][2][3] This adsorption can be influenced by the presence of heteroatoms and π-electrons in the inhibitor's structure.[7]

Applications

The primary application of this compound is as a corrosion inhibitor for steel in acidic media, such as sulfuric acid solutions.[1][2][3] This makes it a candidate for use in industrial processes involving acid cleaning, pickling, and in oil and gas pipelines where acidic corrosion is a concern.[1]

Quantitative Data

The corrosion inhibition efficiency of 2-Amino-4-chlorobenzothiazole (ACBT) on X65 steel in a 0.5 M H₂SO₄ solution at 298 K is summarized in the table below. The data is derived from potentiodynamic polarization studies.

Inhibitor Concentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (η%)
0 (Blank)-485185.3-
0.25-47868.962.8
0.5-47545.175.7
1-47128.384.7
2-46818.190.2
5-46511.393.9

Data sourced from electrochemical studies on X65 steel in H₂SO₄ solution.[1]

Experimental Protocols

1. Electrochemical Measurements

This protocol describes the use of potentiodynamic polarization to evaluate the corrosion inhibition efficiency.

Materials:

  • Working Electrode: X65 steel specimen

  • Reference Electrode: Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum sheet

  • Corrosive Medium: 0.5 M H₂SO₄ solution

  • Inhibitor: this compound (dissolved in the corrosive medium to achieve desired concentrations)

  • Electrochemical Workstation

Procedure:

  • Prepare the working electrode by grinding with silicon carbide paper, rinsing with deionized water and acetone, and drying.

  • Prepare the test solutions: a blank 0.5 M H₂SO₄ solution and solutions containing various concentrations of this compound (e.g., 0.25, 0.5, 1, 2, 5 mM).[1]

  • Assemble the three-electrode cell with the prepared working electrode, SCE reference electrode, and platinum counter electrode in the test solution.

  • Allow the open circuit potential to stabilize for approximately 30 minutes.

  • Perform potentiodynamic polarization scans from -250 mV to +250 mV with respect to the open circuit potential at a scan rate of 0.5 mV/s.

  • Extract the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots.

  • Calculate the inhibition efficiency (η%) using the following equation: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inh) is the corrosion current density in the presence of the inhibitor.

2. Surface Morphology Analysis

This protocol outlines the use of Scanning Electron Microscopy (SEM) to visualize the protective effect of the inhibitor on the metal surface.

Materials:

  • X65 steel specimens

  • Corrosive Medium: 0.5 M H₂SO₄ solution (with and without 5 mM inhibitor)

  • Scanning Electron Microscope (e.g., JEOL-JSM-7800F)[1]

Procedure:

  • Immerse X65 steel specimens in the blank 0.5 M H₂SO₄ solution and in the solution containing 5 mM of this compound for a specified period (e.g., 24 hours).

  • After immersion, remove the specimens, rinse gently with deionized water, and dry.

  • Mount the specimens on stubs and coat with a conductive material (e.g., gold) if necessary.

  • Examine the surface morphology of the specimens using the SEM at various magnifications.

  • Compare the surface of the specimen from the blank solution (which should show significant corrosion damage) with the surface of the specimen from the inhibitor-containing solution (which should appear smoother and more protected).

3. Quantum Chemical Calculations

This protocol provides a general outline for theoretical calculations to understand the inhibitor's electronic properties and its interaction with the metal surface.

Software:

  • Gaussian, Dmol³, or similar quantum chemistry software package.

Procedure:

  • Model the molecular structure of 2-Amino-4-chlorobenzothiazole.

  • Perform geometry optimization using a suitable level of theory (e.g., Density Functional Theory - DFT with a functional like BLYP and a basis set like DNP).[1]

  • Calculate key quantum chemical parameters such as:

    • E_HOMO (Energy of the Highest Occupied Molecular Orbital)

    • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital)

    • Energy gap (ΔE = E_LUMO - E_HOMO)

    • Dipole moment (μ)

  • Analyze these parameters to predict the inhibitor's reactivity and adsorption characteristics. A higher E_HOMO suggests a greater tendency to donate electrons, while a lower E_LUMO indicates a higher tendency to accept electrons. A small energy gap generally correlates with higher inhibition efficiency.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_theory Theoretical Studies prep_inhibitor Prepare Inhibitor Solutions (various concentrations) electrochem Electrochemical Measurements (Potentiodynamic Polarization) prep_inhibitor->electrochem surface_analysis Surface Morphology Analysis (SEM) prep_inhibitor->surface_analysis prep_electrode Prepare X65 Steel Electrode prep_electrode->electrochem prep_electrode->surface_analysis tafel_plot Tafel Plot Analysis electrochem->tafel_plot sem_imaging SEM Image Acquisition surface_analysis->sem_imaging calc_efficiency Calculate Inhibition Efficiency tafel_plot->calc_efficiency quantum_chem Quantum Chemical Calculations (DFT) calc_efficiency->quantum_chem compare_surfaces Compare Corroded vs. Protected Surfaces sem_imaging->compare_surfaces md_sim Molecular Dynamics Simulations compare_surfaces->md_sim

Caption: Experimental workflow for corrosion inhibition studies.

inhibition_mechanism cluster_system Corrosive System cluster_interaction Inhibition Process cluster_result Outcome corrosive_medium Acidic Medium (H₂SO₄) metal_surface X65 Steel Surface corrosive_medium->metal_surface Corrosion Attack adsorption Adsorption of ACBT on Steel Surface metal_surface->adsorption inhibitor 2-Amino-4-chlorobenzothiazole (ACBT) inhibitor->adsorption protective_film Formation of Protective Film adsorption->protective_film reduced_corrosion_rate Reduced Anodic and Cathodic Reactions protective_film->reduced_corrosion_rate corrosion_inhibition Corrosion Inhibition reduced_corrosion_rate->corrosion_inhibition

References

Application Notes and Protocols for Reactions Involving 2-Amino-4-chlorobenzothiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for chemical reactions involving 2-Amino-4-chlorobenzothiazole hydrobromide. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds.

Overview and Applications

2-Amino-4-chlorobenzothiazole and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the reactive amino group and the benzothiazole core allows for a variety of chemical modifications, leading to compounds with diverse pharmacological properties. Key applications include the development of anticancer agents, antimicrobial compounds, and corrosion inhibitors.[1][2] Derivatives of 2-aminobenzothiazole have been shown to target various signaling pathways implicated in diseases like cancer, including the PI3K/Akt/mTOR pathway.

Synthesis of 2-Amino-4-chlorobenzothiazole

A common method for the synthesis of 2-Amino-4-chlorobenzothiazole involves the cyclization of 2-chlorophenylthiourea in the presence of a bromide source and a strong acid.

Protocol 2.1: Synthesis from 2-Chlorophenylthiourea

This protocol is adapted from a patented industrial process.

Materials:

  • 2-chlorophenylthiourea

  • 100% Sulfuric acid (H₂SO₄)

  • 40% Ammonium bromide (NH₄Br) solution

  • Sodium hydroxide (NaOH)

  • Water

  • Acetone

Equipment:

  • Two-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

  • Suction filtration apparatus

Procedure:

  • In a two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 117.6 g of 2-chlorophenylthiourea (with a dry matter content of 85%) in 324 g of 100% sulfuric acid at 20-25 °C over 30 minutes.

  • Heat the mixture to 70 °C.

  • Over a period of 4 hours, add 12 ml of a 40% strength ammonium bromide solution dropwise.

  • Stir the resulting solution into 400 ml of water and continue stirring for one hour at 70 °C.

  • Cool the mixture to 20 °C and filter the precipitate by suction.

  • To isolate the free base, place the filter residue in a solution of 1150 ml of water and 50 g of sodium hydroxide and stir for one hour at 70 °C.

  • Filter the mixture by suction and wash the residue with water until it is free of sulfate.

  • Dry the final product, 2-Amino-4-chlorobenzothiazole.

Expected Yield: Approximately 79-94 g (81-96.7%).[3]

Derivatization Reactions

The 2-amino group of 2-Amino-4-chlorobenzothiazole is a versatile handle for further chemical modifications.

Protocol 3.1: N-Acylation with Chloroacetyl Chloride

This is a common first step for the synthesis of various heterocyclic derivatives.

Materials:

  • 2-Amino-4-chlorobenzothiazole

  • Chloroacetyl chloride

  • Appropriate solvent (e.g., Dioxane, DMF)

  • Base (e.g., Triethylamine)

Procedure:

  • Dissolve 2-Amino-4-chlorobenzothiazole in the chosen solvent in a round-bottom flask.

  • Add a suitable base, such as triethylamine, to the mixture.

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride dropwise with stirring.

  • Allow the reaction to proceed at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain (1'-chloroacetyl)-2-amino-4-chlorobenzothiazole.

Protocol 3.2: Synthesis of Schiff Bases

Schiff bases are synthesized by the condensation of the 2-amino group with an aldehyde.

Materials:

  • 2-Amino-4-chlorobenzothiazole

  • Substituted aromatic aldehyde (e.g., o-Vanillin)

  • Absolute ethanol

  • Piperidine (catalyst)

Procedure:

  • Dissolve 10 mmol of 2-Amino-4-chlorobenzothiazole in 15 mL of absolute ethanol.

  • Add the substituted aromatic aldehyde (e.g., 1.10 g of o-vanillin) to the solution.

  • Add a drop of piperidine as a catalyst.

  • Reflux the mixture for 3 hours.

  • Allow the mixture to stand for eight hours.

  • Filter the resulting solid, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent like carbon tetrachloride to obtain the pure Schiff base.[4]

Protocol 3.3: Synthesis of 4-Thiazolidinone Derivatives

4-Thiazolidinones can be synthesized from the corresponding Schiff bases.

Materials:

  • Schiff base of 2-Amino-4-chlorobenzothiazole (from Protocol 3.2)

  • Mercaptoacetic acid (Thioglycolic acid)

  • Dioxane

  • Anhydrous zinc chloride (ZnCl₂)

Procedure:

  • Dissolve the Schiff base (0.001 mole) and mercaptoacetic acid (0.001 mole) in 20 ml of dioxane.

  • Add a pinch of anhydrous zinc chloride.

  • Reflux the reaction mixture for 12 hours.

  • Remove the solvent under reduced pressure.

  • Pour the residue into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified 4-thiazolidinone derivative.

Application in Anticancer Drug Development

Derivatives of 2-Amino-4-chlorobenzothiazole have shown promising activity as anticancer agents, often by inhibiting key signaling pathways.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several studies have demonstrated that benzothiazole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[1][3][5]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 2-Amino-4-chlorobenzothiazole Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-Amino-4-chlorobenzothiazole derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on 2-aminobenzothiazole derivatives.

Table 1: Synthesis Yields of 2-Amino-4-chlorobenzothiazole

Starting MaterialProductYield (%)Reference
2-chlorophenylthiourea2-Amino-4-chlorobenzothiazole81-96.7[3]

Table 2: Anticancer Activity of 2-Aminobenzothiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)PI3Kγ Inhibition (%) @ 100 µMReference
OMS5Lung (A549)22.13Not Reported[6]
OMS5Breast (MCF-7)35.48Not Reported[6]
OMS14Lung (A549)46.77Not Reported[6]
OMS14Breast (MCF-7)61.03Not Reported[6]
OMS1Not ReportedNot Reported47[6]
OMS2Not ReportedNot Reported48[6]

Table 3: PI3Kβ Inhibitory Activity of Benzothiazole Derivatives

CompoundPI3Kβ Inhibition (%) @ 1 µMPI3Kβ IC₅₀ (µM)Selectivity vs PI3KαSelectivity vs PI3KγSelectivity vs PI3KδSelectivity vs mTORReference
1075.90.048~104-fold~146-fold~104-fold~1042-fold[1]
1188.30.029~208-fold~289-fold~154-fold~1532-fold[1]

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis of 2-Amino-4-chlorobenzothiazole derivatives and their subsequent biological evaluation.

experimental_workflow start Start: 2-Amino-4-chlorobenzothiazole hydrobromide reaction1 Reaction 1: N-Acylation or Schiff Base Formation start->reaction1 purification1 Purification 1: Crystallization / Chromatography reaction1->purification1 reaction2 Reaction 2: Cyclization (e.g., Thiazolidinone formation) purification1->reaction2 purification2 Purification 2: Crystallization / Chromatography reaction2->purification2 characterization Structural Characterization: NMR, IR, Mass Spectrometry purification2->characterization bio_assay Biological Evaluation: Anticancer / Antimicrobial Assays characterization->bio_assay data_analysis Data Analysis: IC50 Determination bio_assay->data_analysis end End: Lead Compound Identification data_analysis->end

Caption: General workflow for the synthesis and evaluation of 2-Amino-4-chlorobenzothiazole derivatives.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Amino-4-chlorobenzothiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of bioactive heterocyclic compounds, specifically focusing on the versatile precursor, 2-Amino-4-chlorobenzothiazole hydrobromide. The following sections detail the synthesis of pyrimido[2,1-b]benzothiazole derivatives, a class of compounds with a wide range of pharmacological activities, including anxiolytic, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3][4]

Introduction

2-Amino-4-chlorobenzothiazole and its derivatives are pivotal building blocks in medicinal chemistry for the synthesis of various fused heterocyclic systems.[2][3][5][6][7] The presence of the chloro-substituent at the 4-position and the reactive 2-amino group allows for diverse chemical modifications, leading to novel molecular scaffolds with significant biological potential. One of the most effective methods for constructing complex heterocyclic frameworks from this precursor is through one-pot, multi-component reactions (MCRs).[6][8][9] These reactions offer several advantages, including operational simplicity, high atom economy, reduced reaction times, and often environmentally benign conditions.[8][9]

This document outlines a general protocol for a one-pot, three-component synthesis of pyrimido[2,1-b]benzothiazole derivatives from this compound, an aldehyde, and an active methylene compound.

Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives

The synthesis of the pyrimido[2,1-b]benzothiazole core is typically achieved through a Biginelli-type condensation reaction.[8] This involves the reaction of a 2-aminobenzothiazole derivative with an aldehyde and a β-ketoester or other active methylene compound.[1][9][10] The use of this compound requires an initial in-situ neutralization step to liberate the free amine, which then participates in the cyclocondensation.

General Reaction Scheme:

G A 2-Amino-4-chlorobenzothiazole Hydrobromide D 4-Aryl-3-ethoxycarbonyl-2-methyl-4H- [1,3]thiazolo[3,2-a]pyrimidin-4-ium bromide A->D B Aldehyde (R1-CHO) B->D C Active Methylene Compound (e.g., Ethyl Acetoacetate) C->D Base Base (e.g., Triethylamine) Base->D Neutralization & Catalysis E Water

Caption: General reaction scheme for the one-pot synthesis of pyrimido[2,1-b]benzothiazoles.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 4-aryl-2-methyl-4H-benzo[9][11]thiazolo[3,2-a]pyrimidine-3-carboxylates

This protocol is adapted from established procedures for the synthesis of pyrimido[2,1-b]benzothiazoles and has been modified for the use of this compound.[8][11]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Ethyl acetoacetate

  • Triethylamine (or another suitable base)

  • Ethanol (or other suitable solvent)

  • Catalyst (optional, e.g., PdCl₂, Camphorsulfonic acid)[8][11]

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (10 mL).

  • Add triethylamine (1.1 mmol) to the mixture and stir for 10 minutes at room temperature to neutralize the hydrobromide and free the 2-amino group.

  • To this solution, add the aromatic aldehyde (1 mmol) and ethyl acetoacetate (1 mmol).

  • If a catalyst is used, add it at this stage (e.g., PdCl₂ 10 mol%).[8]

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, pour the reaction mixture into ice-cold water and stir. The solid product will precipitate.

  • Filter the precipitate, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimido[2,1-b]benzothiazole derivative.

Experimental Workflow

G start Start dissolve Dissolve 2-Amino-4-chlorobenzothiazole HBr in Ethanol start->dissolve neutralize Add Triethylamine (Stir for 10 min) dissolve->neutralize add_reagents Add Aldehyde and Ethyl Acetoacetate neutralize->add_reagents add_catalyst Add Catalyst (Optional) add_reagents->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Work-up (Cooling, Precipitation, Filtration) monitor->workup Reaction Complete purify Recrystallization workup->purify end End purify->end

Caption: Experimental workflow for the synthesis of pyrimido[2,1-b]benzothiazoles.

Data Presentation

The following table summarizes representative quantitative data from the literature for the synthesis of pyrimido[2,1-b]benzothiazole derivatives using various 2-aminobenzothiazoles. While specific data for the 4-chloro hydrobromide derivative is not extensively published, these examples provide expected ranges for yields and reaction times under different conditions.

EntryAldehydeActive Methylene CompoundCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1Pyridine-2-aldehydeEthyl acetoacetatePdCl₂None (Microwave)-5-10 min92[8]
2BenzaldehydeEthyl acetoacetateNoneNone120290[1]
33-HydroxybenzaldehydeEthyl acetoacetateNoneNone1202.588[1]
4Pyridine-2-aldehydeEthyl acetoacetateD-(+)-10-CSAEthanolReflux682[11]
5BenzaldehydeEthyl acetoacetateGraphene Oxide-SO₃HNone8070 min95[9]

Signaling Pathways and Logical Relationships

The synthesis of pyrimido[2,1-b]benzothiazoles proceeds through a cascade of reactions. The following diagram illustrates the logical relationship between the key steps in the proposed reaction mechanism.

G start Deprotonation of 2-Amino-4-chlorobenzothiazole HBr michael Michael Addition (2-Aminobenzothiazole to enone) start->michael knoevenagel Knoevenagel Condensation (Aldehyde + Active Methylene) knoevenagel->michael cyclization Intramolecular Cyclization michael->cyclization dehydration Dehydration cyclization->dehydration product Pyrimido[2,1-b]benzothiazole dehydration->product

Caption: Proposed mechanistic pathway for the formation of pyrimido[2,1-b]benzothiazoles.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of heterocyclic compounds, particularly pyrimido[2,1-b]benzothiazoles. The one-pot, three-component reaction detailed in these notes provides an efficient and straightforward method for generating these complex molecules. The operational simplicity and potential for high yields make this approach amenable to library synthesis for drug discovery and development programs. Researchers are encouraged to optimize reaction conditions for specific substrates to achieve the best results.

References

Troubleshooting & Optimization

strategies to improve the yield of 2-Amino-4-chlorobenzothiazole hydrobromide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4-chlorobenzothiazole hydrobromide for improved yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Incomplete cyclization of the N-2-chlorophenylthiourea precursor. 2. Incorrect reaction temperature. 3. Insufficient catalyst concentration.1. Ensure the starting material is pure. 2. Verify the reaction temperature is maintained within the optimal range (e.g., 65°-70°C for the cyclization step).[1] 3. Check the concentration and quantity of the sulfuric acid and bromide source.
Low Yield of Final Product 1. Suboptimal reaction conditions. 2. Side reactions, such as sulfonation of the aromatic ring at high temperatures.[2] 3. Loss of product during workup and purification.1. Optimize the reaction time and temperature. A prolonged reaction at a controlled temperature is often beneficial.[1] 2. Avoid excessively high temperatures during the cyclization step.[2] 3. Carefully perform the precipitation and washing steps to minimize loss of the hydrobromide salt.
Product is Dark or Impure 1. Presence of unreacted starting materials. 2. Formation of colored byproducts due to side reactions. 3. Degradation of the product.1. Ensure complete reaction by monitoring with an appropriate analytical technique (e.g., TLC). 2. Recrystallize the product from a suitable solvent to remove impurities. 3. Avoid exposure to strong light and heat during and after synthesis.
Difficulty in Isolating the Hydrobromide Salt 1. Incorrect pH during precipitation. 2. Use of an inappropriate solvent for precipitation or washing.1. Ensure the solution is sufficiently acidic to promote the formation and precipitation of the hydrobromide salt. 2. Use a solvent in which the hydrobromide salt is sparingly soluble, such as methanol or acetone for washing.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the yield in this synthesis?

A1: The oxidative cyclization of N-2-chlorophenylthiourea is the most critical step. Precise control of the reaction temperature and the gradual addition of the bromine source (e.g., HBr or NH4Br solution) are crucial for achieving high yields.[1][2]

Q2: Can I use a different acid instead of sulfuric acid?

A2: Sulfuric acid is highly effective for this reaction as it acts as both a solvent and a catalyst.[2] While other strong acids might be explored, the documented high yields have been achieved with sulfuric acid.

Q3: What is the role of the bromide source in the reaction?

A3: The bromide source acts as a catalyst in the oxidative ring closure of the arylthiourea to form the 2-aminobenzothiazole ring.[2]

Q4: My final product is the free base, not the hydrobromide salt. What went wrong?

A4: This indicates that the final workup was likely performed under neutral or basic conditions. To isolate the hydrobromide salt, the product should be precipitated from an acidic solution. If you have the free base, you can convert it to the hydrobromide salt by treating a solution of the base with hydrobromic acid.

Q5: How can I confirm the identity and purity of my final product?

A5: Standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry can be used to confirm the structure and assess the purity of the synthesized this compound. The melting point for the free base, 2-Amino-4-chlorobenzothiazole, is reported to be around 203-205 °C.[3]

Experimental Protocol: Synthesis of 2-Amino-4-chlorobenzothiazole

This protocol is adapted from a patented procedure demonstrating high yield.[1]

Materials:

  • 2-chlorophenylthiourea

  • Sulfuric acid (95%)

  • Ammonium bromide (40% solution)

  • Water

  • Sodium hydroxide

  • Methanol or Acetone (for washing)

Procedure:

  • Dissolve 100 g of 2-chlorophenylthiourea in 324 g of 95% sulfuric acid at 20-25°C over 30 minutes.

  • Heat the mixture to 70°C.

  • Over a period of 4 hours, add 12 ml of a 40% ammonium bromide solution dropwise.

  • After the addition is complete, pour the resulting solution into 400 ml of water and stir for one hour at 70°C.

  • Cool the mixture to 20°C and filter the precipitate by suction.

  • To obtain the free base for characterization or further reaction, the filter residue can be treated with a sodium hydroxide solution. For the hydrobromide salt, further purification would involve washing with a suitable solvent.

  • Wash the filtration residue with water until it is free of sulfate, followed by washing with a minimal amount of cold methanol or acetone.

  • Dry the final product under vacuum.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields from a documented synthesis of 2-Amino-4-chlorobenzothiazole.[1]

ParameterValue
Starting Material 2-chlorophenylthiourea
Solvent/Catalyst Sulfuric Acid (95%)
Bromide Source 40% Ammonium Bromide Solution
Reaction Temperature 70°C
Reaction Time 4 hours (for bromide addition) + 1 hour (in water)
Reported Yield 81% (for 2-Amino-4-chlorobenzothiazole)

Visualizing the Workflow

The following diagrams illustrate the key processes in the synthesis and troubleshooting of this compound.

experimental_workflow cluster_synthesis Synthesis Workflow start Start: 2-chlorophenylthiourea dissolution Dissolution in H2SO4 start->dissolution heating Heat to 70°C dissolution->heating cyclization Catalytic Cyclization (NH4Br addition) heating->cyclization precipitation Precipitation in Water cyclization->precipitation filtration Filtration precipitation->filtration washing Washing filtration->washing drying Drying washing->drying end Product: 2-Amino-4-chloro- benzothiazole HBr drying->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic start Low Yield? check_temp Verify Temperature (65-70°C) start->check_temp Yes success Yield Improved start->success No check_reagents Check Reagent Purity & Stoichiometry check_temp->check_reagents check_workup Review Workup Procedure check_reagents->check_workup optimize Optimize Reaction Time check_workup->optimize optimize->success

Caption: A logical approach to troubleshooting low yield issues in the synthesis.

References

common side products and impurities in 2-Amino-4-chlorobenzothiazole hydrobromide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-chlorobenzothiazole hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and established method for synthesizing 2-Amino-4-chlorobenzothiazole is through the oxidative cyclization of N-(2-chlorophenyl)thiourea. This reaction is a variation of the Hugerschoff synthesis. The process typically involves treating the thiourea precursor with a cyclizing agent, often a source of bromine, in a strong acidic medium like sulfuric acid or acetic acid. The resulting product is the hydrobromide salt of 2-Amino-4-chlorobenzothiazole.

Q2: What are the critical reaction parameters to control during the synthesis?

Several parameters are crucial for a successful synthesis with high yield and purity:

  • Temperature: Temperature control is critical. Exceeding the optimal temperature range can lead to the formation of sulfonated byproducts.

  • Rate of Reagent Addition: The slow and controlled addition of the brominating agent is necessary to prevent localized excess of the reagent, which can lead to over-bromination and other side reactions.

  • Purity of Starting Materials: The purity of the starting N-(2-chlorophenyl)thiourea is important, as impurities in the starting material can be carried through or interfere with the reaction.

  • Acid Concentration: The concentration of the acidic solvent (e.g., sulfuric acid) plays a role in the reaction rate and the solubility of intermediates and products.

Q3: How is the final product, this compound, typically isolated and purified?

The product, being a hydrobromide salt, often precipitates from the reaction mixture upon cooling or by the addition of a non-polar co-solvent. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water. Washing the crude product with solvents like acetone can help remove unreacted starting materials and some organic impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Ensure the reaction is stirred efficiently to ensure proper mixing of reagents.- Extend the reaction time or slightly increase the temperature, while carefully monitoring for byproduct formation.- Check the purity and stoichiometry of the starting materials.
Product loss during workup.- Optimize the precipitation and filtration steps. Ensure the product is fully precipitated before filtration.- Use an appropriate solvent for washing the product to minimize solubility losses.
Product is Dark/Discolored Presence of polymeric or oxidized impurities.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) if sensitive to oxidation.- Purify the crude product by recrystallization, possibly with the addition of activated carbon to remove colored impurities.
Reaction temperature was too high.- Strictly control the reaction temperature throughout the synthesis.
Presence of Multiple Spots on TLC/Peaks in HPLC Formation of side products.- Review and optimize the reaction conditions (temperature, addition rate of reagents).- Refer to the "Common Side Products and Impurities" section below for identification and mitigation strategies.- Employ chromatographic purification methods if recrystallization is insufficient.
Product is insoluble in expected solvents Formation of polymeric or highly cross-linked byproducts.- Re-evaluate the reaction conditions, particularly the concentration of reagents and temperature.

Common Side Products and Impurities

The synthesis of this compound can be accompanied by the formation of several side products and impurities. Understanding these is key to troubleshooting and optimizing the synthesis.

Impurity/Side ProductStructureFormation MechanismMitigation Strategy
Unreacted N-(2-chlorophenyl)thiourea C₇H₇ClN₂SIncomplete reaction.- Increase reaction time or temperature moderately.- Ensure stoichiometric or slight excess of the cyclizing agent.
Over-brominated Product (e.g., 2-Amino-5-bromo-4-chlorobenzothiazole) C₇H₄BrClN₂SExcess of brominating agent or poor control over its addition, leading to electrophilic substitution on the benzene ring.- Use the correct stoichiometry of the brominating agent.- Add the brominating agent slowly and at a controlled temperature.
Sulfonated Byproduct C₇H₅ClN₂O₃S₂High reaction temperatures when using sulfuric acid as a solvent, leading to electrophilic sulfonation of the aromatic ring.[1]- Maintain the reaction temperature within the recommended range.
Isomeric Byproduct (2-Amino-6-chlorobenzothiazole) C₇H₅ClN₂SIf the starting aniline for the thiourea synthesis contains isomeric impurities (e.g., 4-chloroaniline).- Use pure 2-chloroaniline for the synthesis of the thiourea precursor.

Experimental Protocols

Synthesis of 2-Amino-4-chlorobenzothiazole Sulfate (adapted from patent literature) [2]

  • Preparation of Starting Material Solution: In a suitable reaction vessel, dissolve 93.3 g of 4-chlorophenylthiourea in 150 ml of 98% sulfuric acid at 20°C.

  • Addition of HBr: Over a period of 3 hours, add 1 g of a 48% HBr solution at 30-minute intervals.

  • Reaction: Maintain the temperature at 45° to 50°C for 1.5 hours, and then increase to 65° to 70°C for 6 hours.

  • Precipitation: Cool the solution to 20°C and add 250 ml of methanol. The temperature will rise to approximately 70°C.

  • Isolation: Cool the mixture again to 20°C and filter the precipitate by suction.

  • Washing and Drying: Wash the filter residue three times with 150 ml of acetone each time and then dry in air. This yields 2-amino-4-chlorobenzothiazole sulfate. The hydrobromide salt can be prepared by using hydrobromic acid in the initial step or through salt exchange.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound Start N-(2-chlorophenyl)thiourea Intermediate Oxidative Cyclization (e.g., with Br2 or HBr/H2SO4) Start->Intermediate Reaction Initiation Product 2-Amino-4-chlorobenzothiazole Hydrobromide Intermediate->Product Cyclization and Salt Formation

Caption: Synthesis of this compound.

Potential Side Reactions

Side_Reactions Potential Side Reactions Starting_Material N-(2-chlorophenyl)thiourea Desired_Product 2-Amino-4-chlorobenzothiazole HBr Starting_Material->Desired_Product Desired Pathway Over_Halogenation Over-halogenated Product Starting_Material->Over_Halogenation Excess Bromine Incomplete_Reaction Unreacted Starting Material Starting_Material->Incomplete_Reaction Insufficient Reaction Time/Temp Sulfonation Sulfonated Byproduct Desired_Product->Sulfonation High Temperature

Caption: Potential Side Reactions in the Synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Check_Reaction_Time Check Reaction Time/Temp Low_Yield->Check_Reaction_Time Check_Reagents Check Reagent Stoichiometry/Purity Low_Yield->Check_Reagents Optimize_Workup Optimize Workup/Purification Low_Yield->Optimize_Workup Analyze_Impurities Analyze Impurities (TLC, HPLC) Impure_Product->Analyze_Impurities Solution Improved Synthesis Check_Reaction_Time->Solution Check_Reagents->Solution Optimize_Workup->Solution Adjust_Temp Adjust Temperature Control Analyze_Impurities->Adjust_Temp Adjust_Reagent_Addition Adjust Reagent Addition Rate Analyze_Impurities->Adjust_Reagent_Addition Adjust_Temp->Solution Adjust_Reagent_Addition->Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: 2-Amino-4-chlorobenzothiazole Hydrobromide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Amino-4-chlorobenzothiazole hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities often originate from the starting materials or side reactions during synthesis. These can include:

  • Unreacted N-(2-chlorophenyl)thiourea: The starting material for the cyclization reaction.[1][2]

  • Side-reaction products: During synthesis, side reactions such as sulfation, over-bromination of the aromatic ring, or hydrolysis of the thiourea precursor can occur, leading to a mixture of by-products.[3]

  • Solvent residues: Residual solvents from the reaction or initial work-up, such as acetone or methanol, may be present.[3][4]

Q2: My purified this compound is discolored (e.g., yellow, brown, or pink). What could be the cause and how can I fix it?

A2: Discoloration often indicates the presence of minor, highly colored impurities, possibly arising from oxidation or side reactions. To address this:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.

  • Repeat Purification: A second recrystallization or passing the material through a short plug of silica gel (if soluble in an appropriate solvent) may remove the colored impurities.

  • Check Stability: Ensure that the purification conditions (e.g., high temperatures for prolonged periods) are not causing degradation of the compound. The hydrobromide salt form generally enhances stability.[5]

Q3: I am experiencing low yields after my purification. What are the likely causes?

A3: Low yields can result from several factors:

  • Sub-optimal recrystallization solvent: If the compound is too soluble in the chosen solvent, a significant amount will remain in the mother liquor.

  • Multiple purification steps: Each purification step will inevitably lead to some loss of material.

  • Incomplete precipitation/crystallization: Ensure the solution is sufficiently cooled and given enough time for the product to crystallize. Placing the solution in an ice bath or refrigerator can improve yields.

  • Transfer losses: Be mindful of material lost during transfers between flasks and filtration apparatus.

Q4: Is this compound stable under normal laboratory conditions?

A4: Yes, as a salt, it is expected to be a crystalline solid that is stable under normal storage conditions (cool, dry, and dark).[5] However, it is always good practice to store it in a well-sealed container to protect it from moisture and light.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Compound "oils out" instead of crystallizing. The solvent may be too nonpolar, or the solution is cooling too rapidly. Impurities may also be depressing the melting point.Add a more polar co-solvent dropwise to the hot solution until it becomes clear. Try cooling the solution more slowly (e.g., let it cool to room temperature on the benchtop before moving to an ice bath).
No crystals form upon cooling. The solution is not supersaturated (i.e., too much solvent was used), or the compound is highly soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, carefully evaporate some of the solvent and attempt to cool again.
Product is still impure after one recrystallization. The chosen solvent may not be effective at separating the specific impurities present. The impurities may have very similar solubility to the product.Try a different solvent system. For related 2-aminobenzothiazoles, ethanol and methanol have been used successfully for recrystallization.[6] Consider a multi-solvent system (e.g., dissolving in a good solvent and adding a poor solvent until the solution becomes turbid, then heating until clear and allowing to cool).
General Purification and Handling
Problem Possible Cause(s) Suggested Solution(s)
Difficulty removing solvent. The compound may have trapped solvent within its crystal lattice.Dry the purified solid under high vacuum for an extended period. Gentle heating under vacuum can also help, but monitor to ensure the compound does not decompose.
Material is a fine powder that is difficult to filter. Crystals are too small due to rapid precipitation.Allow the crystallization to proceed more slowly to encourage the growth of larger crystals.
Unsure of product purity. Many commercial suppliers do not provide detailed analytical data for this compound.Determine the melting point of the purified product. The free base has a melting point of 203-205 °C. Purity can also be assessed by techniques such as NMR spectroscopy or HPLC.

Experimental Protocols

Recrystallization Protocol (General Method)

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on related compounds, alcohols like ethanol or methanol are good starting points.[6]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualized Workflows

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization (e.g., from Ethanol) Crude->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying PureProduct Pure Product Drying->PureProduct

Caption: Standard purification workflow for this compound.

TroubleshootingWorkflow Start Purification Issue Encountered OilingOut Product 'Oils Out'? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No Solvent Adjust Solvent System (e.g., add co-solvent) OilingOut->Solvent Yes Discoloration Product Discolored? LowYield->Discoloration No Evaporate Reduce Solvent Volume LowYield->Evaporate Yes Charcoal Use Activated Charcoal Discoloration->Charcoal Yes CheckPurity Check Purity (MP, NMR) Discoloration->CheckPurity No Cooling Slow Down Cooling Rate Solvent->Cooling Seed Add Seed Crystal Evaporate->Seed Repurify Repeat Purification Charcoal->Repurify

Caption: A logical troubleshooting guide for common purification issues.

References

minimizing the formation of regioisomers in 2-Amino-4-chlorobenzothiazole hydrobromide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of regioisomers during the synthesis of 2-Amino-4-chlorobenzothiazole hydrobromide.

Troubleshooting Guide: Minimizing Regioisomer Formation

The synthesis of 2-Amino-4-chlorobenzothiazole from N-(2-chlorophenyl)thiourea via electrophilic cyclization can sometimes lead to the formation of the undesired regioisomer, 2-Amino-7-chlorobenzothiazole. The following guide provides insights into controlling this regioselectivity.

Understanding the Reaction:

The formation of the benzothiazole ring is an intramolecular electrophilic aromatic substitution reaction. The thiourea group, after activation by an oxidizing agent (e.g., bromine), acts as the electrophile. It can attack the benzene ring at two possible positions relative to the chlorine atom: para or ortho.

  • Desired Reaction: Attack at the carbon para to the chlorine atom (C6 position of the aniline ring) yields the desired 2-Amino-4-chlorobenzothiazole.

  • Side Reaction: Attack at the carbon ortho to the chlorine atom (C2 position of the aniline ring) results in the formation of the undesired 2-Amino-7-chlorobenzothiazole regioisomer.

Key Factors Influencing Regioselectivity:

Both steric and electronic effects of the substituents on the aromatic ring play a crucial role in directing the electrophilic attack.

  • Electronic Effects: The chlorine atom is an ortho, para-directing deactivator. The thiourea group is an activating group. The interplay of these electronic effects influences the electron density at the potential sites of cyclization.

  • Steric Effects: The bulky nature of the thiourea group and the chlorine atom can sterically hinder the approach of the electrophile to certain positions on the ring, thereby influencing the product ratio.

Troubleshooting Common Issues:

Issue Potential Cause Recommended Solution
High percentage of 2-Amino-7-chlorobenzothiazole regioisomer Reaction conditions favoring attack at the ortho position to the chlorine.1. Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the oxidizing agent (e.g., bromine). This can enhance the selectivity for the thermodynamically more stable product. 2. Solvent Choice: The polarity of the solvent can influence the stability of the intermediates. Experiment with less polar solvents to potentially favor the formation of the 4-chloro isomer. 3. Rate of Addition: Add the oxidizing agent slowly and in a controlled manner to maintain a low concentration of the reactive electrophile, which can improve selectivity.
Difficult separation of regioisomers Similar polarity of the 4-chloro and 7-chloro isomers.1. Column Chromatography: Utilize a high-resolution silica gel column with an optimized eluent system. A gradient elution with a mixture of non-polar (e.g., hexane or heptane) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents can be effective. 2. Recrystallization: Attempt fractional crystallization from different solvents. The solubility of the isomers may differ enough in a specific solvent to allow for enrichment of the desired product. 3. Derivatization: In challenging cases, consider derivatizing the amino group of the isomer mixture. The resulting derivatives may have different physical properties, facilitating separation, after which the protecting group can be removed.
Low overall yield Incomplete reaction or product degradation.1. Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Avoid excessively high temperatures, which can lead to decomposition. 2. Purity of Reagents: Ensure the starting materials, particularly the N-(2-chlorophenyl)thiourea, are of high purity. Impurities can lead to side reactions and lower yields. 3. Stoichiometry of Oxidizing Agent: Use the correct stoichiometry of the oxidizing agent. An excess can lead to over-oxidation and by-product formation, while an insufficient amount will result in an incomplete reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioisomer formation in the synthesis of 2-Amino-4-chlorobenzothiazole?

A1: The formation of the 2-Amino-7-chlorobenzothiazole regioisomer is a result of the electrophilic cyclization of the N-(2-chlorophenyl)thiourea intermediate occurring at the carbon atom ortho to the chlorine substituent, in competition with the desired attack at the para position.

Q2: How can I confirm the presence and ratio of the two regioisomers in my product mixture?

A2: The most effective methods for identifying and quantifying the regioisomers are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the two isomers based on the different chemical shifts and coupling patterns of the aromatic protons and carbons.

  • High-Performance Liquid Chromatography (HPLC): Using an appropriate column and mobile phase, HPLC can separate the two isomers, and the peak areas can be used to determine their relative ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to separate and identify the isomers based on their retention times and mass spectra.

Q3: Are there alternative synthesis routes that can provide higher regioselectivity for 2-Amino-4-chlorobenzothiazole?

A3: While the Hugerschoff reaction is a common method, exploring alternative strategies that offer greater regiocontrol may be beneficial. These could include transition-metal-catalyzed cross-coupling reactions or building the benzothiazole ring system from a precursor that already has the desired substitution pattern. However, these methods may involve more steps and less readily available starting materials.

Q4: Can computational chemistry help in predicting the regioisomer ratio?

A4: Yes, computational methods such as Density Functional Theory (DFT) can be used to model the reaction mechanism and calculate the activation energies for the formation of both regioisomers. This can provide valuable insights into the factors that control the regioselectivity and help in designing experiments to favor the desired product.

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4-chlorobenzothiazole

This protocol is a general guideline and may require optimization based on laboratory conditions and desired outcomes.

  • Preparation of N-(2-chlorophenyl)thiourea:

    • Dissolve 2-chloroaniline in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of a thiocyanate salt (e.g., ammonium thiocyanate) and an acid (e.g., hydrochloric acid).

    • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and isolate the N-(2-chlorophenyl)thiourea precipitate by filtration. Wash with cold water and dry.

  • Cyclization to 2-Amino-4-chlorobenzothiazole:

    • Suspend N-(2-chlorophenyl)thiourea in a suitable solvent (e.g., chloroform or acetic acid) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with vigorous stirring, maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring at low temperature for a specified period, monitoring the reaction by TLC.

    • Upon completion, the reaction is typically quenched, for example, by adding a solution of sodium bisulfite to remove excess bromine.

    • The product is then worked up, which may involve neutralization with a base (e.g., ammonia solution) to precipitate the free base of 2-Amino-4-chlorobenzothiazole.

    • The crude product is collected by filtration, washed, and dried.

  • Formation of the Hydrobromide Salt:

    • Dissolve the crude 2-Amino-4-chlorobenzothiazole in a suitable solvent (e.g., ethanol).

    • Add a solution of hydrobromic acid (HBr) until the precipitation of the hydrobromide salt is complete.

    • Collect the salt by filtration, wash with a cold solvent, and dry.

Note: Purification of the final product to remove the regioisomer may be necessary and can be achieved by recrystallization or column chromatography as mentioned in the troubleshooting guide.

Visualizations

Regioisomer_Formation cluster_start Starting Material cluster_intermediate Intermediate cluster_cyclization Electrophilic Cyclization cluster_products Products 2-Chloroaniline 2-Chloroaniline N-(2-chlorophenyl)thiourea N-(2-chlorophenyl)thiourea 2-Chloroaniline->N-(2-chlorophenyl)thiourea + NH4SCN, H+ Cyclization Intramolecular Electrophilic Aromatic Substitution N-(2-chlorophenyl)thiourea->Cyclization Oxidizing_Agent Oxidizing Agent (e.g., Br2) Oxidizing_Agent->Cyclization Desired_Product 2-Amino-4-chlorobenzothiazole (Desired Product) Cyclization->Desired_Product Attack at para-position Undesired_Product 2-Amino-7-chlorobenzothiazole (Regioisomer) Cyclization->Undesired_Product Attack at ortho-position

Caption: Workflow for the synthesis of 2-Amino-4-chlorobenzothiazole, highlighting the formation of the regioisomeric byproduct.

Troubleshooting_Logic High_Regioisomer High Percentage of Undesired Regioisomer Low_Temp Maintain Low Reaction Temperature (0-5 °C) High_Regioisomer->Low_Temp Control Temperature Slow_Addition Slow, Controlled Addition of Oxidizing Agent High_Regioisomer->Slow_Addition Control Reagent Concentration Solvent_Choice Optimize Solvent Polarity High_Regioisomer->Solvent_Choice Modify Reaction Medium Improved_Selectivity Improved Regioselectivity Low_Temp->Improved_Selectivity Slow_Addition->Improved_Selectivity Solvent_Choice->Improved_Selectivity

Caption: Decision-making workflow for troubleshooting high regioisomer formation.

resolving inconsistencies in the biological activity of synthesized 2-Amino-4-chlorobenzothiazole hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to address and resolve inconsistencies in the biological activity of synthesized 2-Amino-4-chlorobenzothiazole hydrobromide.

Troubleshooting Guide

Experiencing variability in your experimental results can be challenging. This guide provides a systematic approach to identifying the source of the inconsistency, whether it originates from the chemical integrity of your compound or the biological assay itself.

Logical Troubleshooting Workflow

Use the following workflow to diagnose the root cause of inconsistent biological activity.

G start Start: Inconsistent Biological Activity Observed check_purity Step 1: Verify Compound Identity & Purity start->check_purity is_pure Is Compound >95% Pure & Correctly Identified? check_purity->is_pure resynthesize Action: Re-synthesize or Re-purify Compound is_pure->resynthesize No check_assay Step 2: Evaluate Experimental Assay is_pure->check_assay Yes resynthesize->check_purity assay_params Are Assay Conditions Consistent & Validated? check_assay->assay_params optimize_assay Action: Review & Optimize Assay Protocol assay_params->optimize_assay No check_handling Step 3: Review Compound Handling & Storage assay_params->check_handling Yes optimize_assay->check_assay handling_ok Is Compound Handled & Stored Correctly? check_handling->handling_ok correct_handling Action: Implement Correct Handling & Storage Protocols handling_ok->correct_handling No end_point Problem Resolved handling_ok->end_point Yes correct_handling->check_handling

Caption: A step-by-step workflow for troubleshooting inconsistent results.

Frequently Asked Questions (FAQs)

Category 1: Synthesis, Purity, and Characterization

Q1: My synthesized compound has a different melting point than reported. What could be the issue?

A1: A discrepancy in the melting point is a primary indicator of impurities. The literature reports the melting point for 2-Amino-4-chlorobenzothiazole (the free base) to be around 203-205 °C. The hydrobromide salt will have a different, likely higher, melting point. A broad melting range or a lower-than-expected value suggests the presence of residual starting materials, solvents, or side products. We recommend re-purification by recrystallization or column chromatography.

Q2: The ¹H NMR spectrum of my compound shows unexpected peaks. How do I interpret this?

A2: Unexplained peaks in your NMR spectrum point to impurities. Common sources include residual solvents (e.g., acetone, ethanol), unreacted starting materials like N-(2-chlorophenyl)thiourea, or isomers formed during synthesis. Compare your spectrum against a known standard if possible. Integration of the peaks can help quantify the level of impurity. Refer to the Purity Analysis Troubleshooting table below for potential impurities and their expected spectral regions.

Q3: What is the best way to confirm the purity of my final compound?

A3: A combination of techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A pure compound should yield a single, sharp peak. See Protocol 1 for a detailed methodology.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. For the hydrobromide salt, you will typically observe the mass of the free base (C₇H₅ClN₂S, MW: 184.65 g/mol ).

  • Melting Point Analysis: As discussed, a sharp melting point close to the expected value indicates high purity.

Data Presentation: Purity and Properties

Table 1: Physicochemical Properties of 2-Amino-4-chlorobenzothiazole and its Hydrobromide Salt

Property2-Amino-4-chlorobenzothiazole (Free Base)2-Amino-4-chlorobenzothiazole HBr (Salt)
CAS Number 19952-47-727058-83-9[1]
Molecular Formula C₇H₅ClN₂SC₇H₅ClN₂S·HBr[1]
Molecular Weight 184.65 g/mol 265.57 g/mol [1]
Appearance Cream-colored crystalline solid[2]Data not available (typically off-white to tan solid)
Melting Point 203-205 °CNot specified, expected to be higher than free base
Solubility Soluble in DMSO, Acetone, Chloroform[3]Likely soluble in water, DMSO, methanol

Table 2: Troubleshooting Common Synthesis Impurities

Potential ImpurityAnalytical Signature (¹H NMR)Potential Effect on Biological Activity
N-(2-chlorophenyl)thiourea Peaks corresponding to thiourea protonsMay have its own biological activity or compete with the active compound, leading to confusing results.
Residual Solvents (Ethanol, Acetone) Characteristic solvent peaks (e.g., triplet/quartet for ethanol)Can affect cell viability in biological assays, leading to false positives or negatives.[4]
Isomeric Byproducts Aromatic peaks in slightly different positionsIsomers may be inactive or have a different activity profile, effectively lowering the concentration of the desired compound.
Degradation Products Broadening of peaks, disappearance of expected signalsDegradation reduces the effective concentration of the active compound, leading to weaker or no activity.
Category 2: Compound Handling, Storage, and Stability

Q4: How should I store the hydrobromide salt of 2-Amino-4-chlorobenzothiazole?

A4: As a hydrobromide salt, the compound is likely hygroscopic. Store it in a tightly sealed container in a desiccator at 4°C for long-term stability. Protect it from light and moisture to prevent degradation. Amines can be susceptible to oxidation over time[2][5].

Q5: My compound's biological activity seems to decrease over time in solution. Why is this happening?

A5: This suggests the compound may be unstable in your chosen solvent or under your experimental conditions (e.g., in aqueous cell culture media). Prepare stock solutions fresh in an appropriate solvent like DMSO and make working dilutions immediately before use. Avoid repeated freeze-thaw cycles of stock solutions, which can lead to degradation or precipitation.[4] If instability is suspected, perform a time-course experiment where the compound is incubated in the assay medium for varying lengths of time before adding it to the cells or target.

Q6: What is the best solvent to use for this compound in biological assays?

A6: For in vitro assays, DMSO is a common choice for initial stock solutions due to its high solubilizing power[3]. However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) as it can be toxic to cells. The hydrobromide salt may have improved solubility in aqueous buffers compared to the free base, which should be verified experimentally. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Category 3: Biological Assays and Data Interpretation

Q7: I am seeing significant variation in my results between different batches of the compound. What should I do?

A7: This is a classic reproducibility issue that often points back to the compound's purity.[6] Each new batch must be independently characterized and validated using the methods described in Q3 to ensure its identity, purity, and concentration are consistent. Minor, undetected impurities in one batch can have significant biological consequences that are absent in another.[7]

Q8: The biological activity I observe is different from what is reported in the literature for similar benzothiazoles. What does this mean?

A8: Biological activity is highly structure-dependent. The 4-chloro substitution on the benzothiazole ring can significantly alter its pharmacological properties compared to other substitution patterns. Furthermore, different assay systems (e.g., different cell lines, bacterial strains, or target enzymes) can yield different results.[6] Ensure your experimental conditions are as close as possible to the cited literature. If conditions differ, your results may represent a novel finding for this specific compound in your system. Benzothiazole derivatives have been reported to have a wide range of activities, including antimicrobial, antifungal, and anticancer effects.[8][9]

Q9: What are the most critical parameters to control in my biological assay to ensure reproducibility?

A9: The "reproducibility crisis" is a known challenge in life sciences.[6] Key factors to control include:

  • Reagent Quality: Use high-quality, validated reagents and record lot numbers.[4]

  • Biological Materials: Use cell lines from a certified source and ensure they are free from contamination. Use consistent passage numbers, as cell characteristics can change over time.[7][10]

  • Assay Conditions: Strictly control parameters like cell seeding density, incubation times, temperature, and CO₂ levels.

  • Positive and Negative Controls: Always include appropriate controls to validate the assay's performance in each run.

Table 3: Critical Parameters for a Standard In Vitro Cell-Based Assay

ParameterCommon Source of VariabilityRecommendation
Cell Passage Number High passage numbers can lead to genetic drift and altered phenotypes.[7]Use cells within a defined, low passage number range.
Compound Dilution Serial dilution errors can lead to incorrect final concentrations.Use calibrated pipettes and prepare fresh dilutions for each experiment.
Incubation Time Insufficient or excessive incubation can lead to weak or non-specific effects.Optimize and standardize the incubation time for your specific assay.
Plate Edge Effects Evaporation from wells on the edge of a microplate can alter concentrations.Avoid using the outermost wells or fill them with sterile buffer/media.
Operator Variation Differences in pipetting technique or timing between users.Develop and adhere to a detailed Standard Operating Procedure (SOP).[4]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Preparation of Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile). Filter and degas both phases.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., 50:50 Acetonitrile:Water) to make a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength where the compound has high absorbance (e.g., 254 nm).

    • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes), followed by a hold and re-equilibration step.

  • Data Analysis: Integrate the area of all peaks detected. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A purity level of >95% is generally required for biological studies.

Protocol 2: Standard Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted for determining antibacterial activity.

  • Preparation of Bacterial Inoculum: Culture a bacterial strain (e.g., S. aureus or E. coli) overnight. Dilute the culture in fresh broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare a 1 mg/mL stock solution of 2-Amino-4-chlorobenzothiazole HBr in DMSO. Perform a two-fold serial dilution in a 96-well plate using the appropriate broth to achieve a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Positive Control: Wells with bacteria and broth only (no compound).

    • Negative Control: Wells with broth only (no bacteria).

    • Vehicle Control: Wells with bacteria, broth, and the highest concentration of DMSO used in the dilutions.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Visualizations

General Synthesis and Purification Workflow

G start Start: 2-Chloroaniline thiourea React with Thiocyanate to form N-(2-chlorophenyl)thiourea start->thiourea cyclization Oxidative Cyclization (e.g., with Bromine in Chloroform) thiourea->cyclization neutralization Neutralization / Workup cyclization->neutralization crude_base Crude 2-Amino-4-chlorobenzothiazole purification Purification (Recrystallization or Chromatography) crude_base->purification neutralization->crude_base pure_base Pure Free Base purification->pure_base salt_formation Treat with HBr in a suitable solvent pure_base->salt_formation final_product Final Product: 2-Amino-4-chlorobenzothiazole HBr salt_formation->final_product

Caption: A typical workflow for the synthesis and purification of the target compound.

Hypothetical Signaling Pathway for Assay Development

This diagram illustrates a generic kinase signaling pathway that could be investigated as a potential mechanism of action for a novel inhibitor like a benzothiazole derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor (Inactive) kinase2->transcription_factor Phosphorylates tf_active Transcription Factor (Active) transcription_factor->tf_active Translocates inhibitor 2-Amino-4-chlorobenzothiazole (Hypothetical Inhibitor) inhibitor->kinase2 Inhibits gene Target Gene Expression tf_active->gene response Cellular Response (e.g., Proliferation, Survival) gene->response

Caption: A hypothetical kinase cascade as a potential drug target.

References

challenges in the scale-up of 2-Amino-4-chlorobenzothiazole hydrobromide production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Amino-4-chlorobenzothiazole hydrobromide production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, particularly during process scale-up.

Observed Issue Potential Cause Recommended Action
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Consider extending the reaction time or cautiously increasing the temperature.
Side Reactions: Formation of byproducts due to incorrect stoichiometry or temperature excursions.Ensure precise control of reagent addition and reaction temperature. Investigate potential side reactions through literature review and analytical characterization of impurities.
Loss during Workup/Isolation: Product loss during extraction, filtration, or crystallization steps.Optimize workup procedures to minimize handling losses. Ensure efficient phase separation and complete precipitation/crystallization.
Poor Product Quality (Low Purity) Presence of Unreacted Starting Materials: Incomplete conversion of reactants.As with low yield, ensure complete reaction by optimizing reaction time and temperature.
Formation of Impurities: Side reactions, degradation of product or starting materials.Characterize impurities to understand their formation mechanism. Adjust reaction conditions (e.g., temperature, solvent, catalyst) to minimize their formation. Consider a purification step for raw materials if they are a source of impurities.
Inefficient Purification: Suboptimal crystallization or recrystallization conditions.Screen different solvents and solvent mixtures for crystallization. Optimize cooling profiles and agitation to control crystal size and purity.
Coloration of Product Presence of Oxidized Impurities: Air oxidation of the amino group or other sensitive functionalities.Conduct reactions and workup under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Charring/Degradation: Localized overheating during the reaction.Improve agitation and heat transfer within the reactor. Use a jacketed reactor with precise temperature control.
Difficulties in Filtration Fine Particle Size: Rapid precipitation or crystallization leading to small, difficult-to-filter particles.Control the rate of precipitation or crystallization by adjusting the addition rate of anti-solvent or the cooling rate.
Gummy or Oily Product: Incomplete reaction or presence of low-melting impurities.Ensure the reaction has gone to completion. Consider an additional purification step (e.g., washing with a non-solvent) to remove oily impurities before filtration.
Exothermic Runaway Poor Heat Removal: Inadequate cooling capacity for the reaction's heat generation, especially at a larger scale.Perform a thorough thermal hazard assessment before scale-up. Ensure the reactor's cooling system is sufficient to handle the heat of reaction. Consider semi-batch or continuous addition of reagents to control the rate of heat generation.

Frequently Asked Questions (FAQs)

1. What are the most critical parameters to control during the scale-up of the this compound synthesis?

The most critical parameters are temperature, reagent addition rate, and agitation. The synthesis of 2-aminobenzothiazoles often involves exothermic steps, and inadequate temperature control can lead to side reactions and impurity formation. On a larger scale, the surface-area-to-volume ratio decreases, making heat removal more challenging. Therefore, a robust cooling system and careful control of reagent addition to manage the reaction exotherm are crucial. Efficient agitation is necessary to ensure homogeneous mixing and heat distribution.

2. What are the common impurities observed in the production of this compound and how can they be controlled?

Common impurities can include unreacted starting materials (e.g., 2,5-dichloroaniline), over-reacted or side-products from the cyclization reaction, and potential regioisomers. The formation of these impurities is often influenced by reaction temperature and the purity of the starting materials. Control strategies include:

  • Using high-purity raw materials.

  • Maintaining strict temperature control to prevent side reactions.

  • Optimizing the stoichiometry of the reactants.

  • Implementing an appropriate purification method , such as recrystallization from a suitable solvent system, to remove impurities from the final product.

3. How can I improve the filtration characteristics of the this compound product?

Difficult filtration is often due to a small particle size or the presence of amorphous material. To improve filterability:

  • Control the crystallization process: A slower, controlled crystallization by gradually cooling the solution or by the slow addition of an anti-solvent can lead to larger, more uniform crystals that are easier to filter.

  • Optimize the final pH: The pH of the solution during precipitation can significantly affect the particle morphology.

  • Introduce seeding: Adding a small amount of pre-existing crystals (seeds) to the supersaturated solution can promote the growth of larger crystals.

4. What are the safety considerations for the scale-up of this process?

The synthesis of this compound may involve hazardous reagents and exothermic reactions. A thorough risk assessment is essential. Key safety considerations include:

  • Thermal Hazards: The potential for a runaway reaction should be evaluated using techniques like reaction calorimetry.[1][2][3] Ensure adequate cooling capacity and an emergency shutdown plan are in place.

  • Chemical Hazards: Handle all chemicals with appropriate personal protective equipment (PPE). Refer to the Safety Data Sheets (SDS) for all materials used.

  • Process Safety Management: Implement robust process control and monitoring systems to maintain the reaction within safe operating parameters.

Experimental Protocols

Illustrative Laboratory Scale Synthesis of 2-Amino-4-chlorobenzothiazole

This protocol is a generalized representation based on common synthetic routes for 2-aminobenzothiazoles. Note: This is for informational purposes only and should be adapted and optimized for specific laboratory conditions and safety protocols.

Reaction: Cyclization of 2,5-dichloroaniline with potassium thiocyanate.

Materials:

  • 2,5-dichloroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Ammonium hydroxide (NH₄OH)

  • Ethanol

Procedure:

  • Dissolve 2,5-dichloroaniline in glacial acetic acid in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium thiocyanate in acetic acid, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring for 30 minutes.

  • Slowly add bromine dropwise, keeping the temperature below 10°C.

  • After the bromine addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or HPLC.

  • Pour the reaction mixture into ice-water.

  • Neutralize the mixture with ammonium hydroxide to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-Amino-4-chlorobenzothiazole.

Formation of the Hydrobromide Salt:

  • Dissolve the purified 2-Amino-4-chlorobenzothiazole in a suitable solvent (e.g., ethanol, isopropanol).

  • Slowly add a concentrated solution of hydrobromic acid (HBr) with stirring.

  • The hydrobromide salt will precipitate.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2-Amino-4-chlorobenzothiazole cluster_salt_formation Hydrobromide Salt Formation start Start Materials: 2,5-dichloroaniline KSCN, Acetic Acid reaction Cyclization Reaction with Bromine start->reaction workup Quenching and Neutralization reaction->workup isolation Filtration and Washing workup->isolation drying1 Drying of Crude Product isolation->drying1 purification Recrystallization drying1->purification pure_product Pure 2-Amino-4-chlorobenzothiazole purification->pure_product dissolution Dissolve in Solvent pure_product->dissolution To Salt Formation hbr_addition Addition of HBr dissolution->hbr_addition precipitation Precipitation of Hydrobromide Salt hbr_addition->precipitation isolation2 Filtration and Washing precipitation->isolation2 drying2 Final Drying isolation2->drying2 final_product 2-Amino-4-chlorobenzothiazole Hydrobromide drying2->final_product

Caption: Experimental workflow for the synthesis and hydrobromide salt formation of 2-Amino-4-chlorobenzothiazole.

troubleshooting_logic start Problem Identified low_yield Low Yield? start->low_yield purity_issue Purity Issue? start->purity_issue filtration_problem Filtration Problem? start->filtration_problem incomplete_reaction Check for Incomplete Reaction low_yield->incomplete_reaction Yes side_reactions Investigate Side Reactions low_yield->side_reactions Yes workup_loss Optimize Workup/Isolation low_yield->workup_loss Yes unreacted_sm Check for Unreacted Starting Materials purity_issue->unreacted_sm Yes impurity_profile Characterize Impurities purity_issue->impurity_profile Yes recrystallization Optimize Recrystallization purity_issue->recrystallization Yes particle_size Control Particle Size filtration_problem->particle_size Yes oily_product Address Gummy/Oily Product filtration_problem->oily_product Yes

Caption: A logical troubleshooting workflow for common production issues.

References

analytical methods for detecting trace impurities in 2-Amino-4-chlorobenzothiazole hydrobromide samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on analytical methods for detecting trace impurities in 2-Amino-4-chlorobenzothiazole hydrobromide samples. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its impurities.

Issue 1: Peak Tailing for the Main Analyte and Impurity Peaks in RP-HPLC

  • Question: My chromatogram shows significant peak tailing for 2-Amino-4-chlorobenzothiazole and its related impurities. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing is a common issue when analyzing basic compounds like aminobenzothiazoles.[1][2] The primary cause is often secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3]

    Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[4][5]

      • Low pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) using an acidic modifier like formic acid, acetic acid, or phosphoric acid can protonate the silanol groups, reducing their interaction with the protonated amine groups of the analyte.[1][5]

      • High pH: Alternatively, using a high pH mobile phase (e.g., pH 8-10 with a suitable buffer like ammonium bicarbonate) can deprotonate the analyte, making it less likely to interact with the stationary phase. However, ensure your column is stable at high pH.

    • Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. End-capping blocks a significant portion of the residual silanol groups, minimizing secondary interactions.[3]

    • Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can suppress MS ionization if using an LC-MS system.

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing.[2][6] Try diluting your sample and re-injecting.

    • Column Contamination: Contaminants from previous injections can also cause peak shape issues. Flush the column with a strong solvent to clean it.[1][6]

    Logical Troubleshooting Workflow:

    start Peak Tailing Observed check_ph Adjust Mobile Phase pH (Low or High) start->check_ph end_capped Use End-Capped Column check_ph->end_capped No Improvement resolved Peak Shape Improved check_ph->resolved Success competing_base Add Competing Base (e.g., TEA) end_capped->competing_base No Improvement end_capped->resolved Success dilute_sample Dilute Sample competing_base->dilute_sample No Improvement competing_base->resolved Success clean_column Clean Column dilute_sample->clean_column No Improvement dilute_sample->resolved Success clean_column->resolved Success

    Caption: Troubleshooting workflow for peak tailing.

Issue 2: Poor Resolution Between Impurity Peaks

  • Question: I am unable to separate two closely eluting impurity peaks. How can I improve the resolution?

  • Answer: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.

    Troubleshooting Steps:

    • Optimize Mobile Phase Composition:

      • Organic Modifier: Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). The different solvent properties can alter the selectivity.

      • Gradient Slope: If using a gradient, make the gradient shallower around the elution time of the critical pair. This will increase the separation between the peaks.

    • Adjust Mobile Phase pH: A small change in pH can significantly impact the retention times of ionizable impurities, thus improving separation.[4][5]

    • Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms.

    • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, at the cost of longer run times.

    • Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) will significantly increase efficiency and resolution.

Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities in this compound?

    • A1: Impurities can originate from the synthesis process or from degradation.

      • Process-related impurities: These may include starting materials, intermediates, and by-products. For example, impurities could arise from the cyclization of the corresponding arylthiourea.[7]

      • Degradation products: These can form under stress conditions like heat, light, humidity, acid/base hydrolysis, and oxidation.[8][9][10] Forced degradation studies are necessary to identify these potential degradants.[8][9][10]

  • Q2: Which analytical technique is most suitable for impurity profiling of this compound?

    • A2: A combination of techniques is often ideal.

      • RP-HPLC with UV detection: This is the workhorse for quantitative analysis of non-volatile impurities.[11]

      • LC-MS/MS: This is invaluable for the identification and structural elucidation of unknown impurities and degradation products, offering high sensitivity and specificity.[12][13]

      • GC-MS: This is suitable for the analysis of volatile or semi-volatile impurities, such as residual solvents.[11]

  • Q3: How do I perform a forced degradation study for this compound?

    • A3: Forced degradation studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[8][9][10]

      • Acid/Base Hydrolysis: Treat the sample with dilute HCl and NaOH at elevated temperatures.

      • Oxidation: Expose the sample to a solution of hydrogen peroxide.

      • Thermal Stress: Heat the solid sample in an oven.

      • Photolytic Stress: Expose the sample to UV and visible light. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[10]

Experimental Protocols

1. Proposed RP-HPLC Method for Impurity Profiling

This method is a starting point and should be validated for your specific application.

  • Instrumentation: HPLC with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 10
    20 80
    25 80
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

2. Proposed GC-MS Method for Residual Solvents

  • Instrumentation: Gas chromatograph with a mass spectrometer.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min (hold for 5 min).

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Scan Range: m/z 35-350.

  • Sample Preparation: Dissolve the sample in a suitable solvent like DMSO or DMF. Headspace analysis is often preferred for residual solvents.

Data Presentation

Table 1: Hypothetical Impurity Profile of a this compound Batch

ImpurityRetention Time (min)Limit of Detection (LOD) (%)Limit of Quantitation (LOQ) (%)Amount Detected (%)
Impurity A8.50.010.030.08
Impurity B12.20.020.05Not Detected
Impurity C15.70.010.040.12
Unknown Impurity18.1--0.06

Table 2: System Suitability Parameters for the Proposed HPLC Method

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Main Peak)≤ 2.01.2
Theoretical Plates (Main Peak)≥ 20008500
Resolution (between critical pair)≥ 1.52.1
%RSD of 6 replicate injections≤ 2.0%0.8%

Visualizations

cluster_sample Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Processing sample 2-Amino-4-chlorobenzothiazole HBr Sample dissolve Dissolve in Diluent sample->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc RP-HPLC Analysis filter->hplc gcms GC-MS Analysis (for residual solvents) filter->gcms lcms LC-MS/MS Analysis (for unknown identification) filter->lcms quant Quantitate Impurities hplc->quant gcms->quant lcms->quant report Generate Report quant->report

Caption: General experimental workflow for impurity analysis.

References

Validation & Comparative

methods for the structural validation of synthesized 2-Amino-4-chlorobenzothiazole hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structural Validation of 2-Amino-4-chlorobenzothiazole Hydrobromide

The rigorous confirmation of a molecule's chemical structure is a critical step in chemical synthesis, particularly within the realm of drug discovery and development. For a synthesized compound like this compound, a combination of spectroscopic and analytical techniques is essential for unambiguous structural validation. This guide provides a comparative overview of the primary methods employed for this purpose, complete with experimental protocols and representative data based on the free base and analogous structures.

The validation process typically follows a hierarchical approach, starting with techniques that confirm the presence of key functional groups and the overall molecular framework, and culminating in methods that provide definitive three-dimensional structure.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Workflow cluster_confirmation Final Confirmation Synthesis Synthesized Product (Crude 2-Amino-4-chlorobenzothiazole HBr) Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Environment) FTIR->NMR Confirm functional groups MS Mass Spectrometry (Molecular Weight & Formula) NMR->MS Confirm backbone XRAY X-ray Crystallography (Definitive 3D Structure) MS->XRAY Confirm mass & formula, proceed if high purity Confirmed Structurally Validated 2-Amino-4-chlorobenzothiazole HBr XRAY->Confirmed

Caption: Experimental workflow for the synthesis and structural validation of 2-Amino-4-chlorobenzothiazole HBr.

Primary Spectroscopic Methods

A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy is typically used to build a comprehensive picture of the synthesized molecule.

G Compound {2-Amino-4-chlorobenzothiazole HBr | C₇H₆BrClN₂S} NMR NMR Spectroscopy ¹H: Proton environment & count ¹³C: Carbon backbone Compound->NMR Provides connectivity FTIR FTIR Spectroscopy N-H (amine) C=N (thiazole) C-Cl, C-S bonds Aromatic C-H Compound->FTIR Identifies functional groups MS Mass Spectrometry Molecular Ion Peak (M⁺) Isotopic Pattern (Cl, Br) High Resolution (Exact Mass) Compound->MS Determines mass & formula

A Comparative Analysis of the Biological Activity of 2-Amino-4-chlorobenzothiazole Hydrobromide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activity of 2-Amino-4-chlorobenzothiazole hydrobromide and its structurally related analogs. The information presented herein is curated from scientific literature and is intended to inform research and development in medicinal chemistry and pharmacology. We will delve into the anticancer, antimicrobial, and anticonvulsant properties of these compounds, presenting available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Introduction to 2-Aminobenzothiazoles

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] The versatility of this heterocyclic system allows for substitutions at various positions, leading to a diverse library of analogs with distinct pharmacological profiles. This guide focuses on 2-Amino-4-chlorobenzothiazole and its analogs, exploring how modifications to the substitution pattern on the benzothiazole ring influence their biological effects.

Comparative Biological Activity

The biological activities of 2-Amino-4-chlorobenzothiazole and its analogs are multifaceted, with prominent effects observed in the realms of cancer, microbial infections, and neurological disorders.

Anticancer Activity

Substituted 2-aminobenzothiazoles have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and EGFR pathways.[3][4][5][6]

Comparative Data:

While direct comparative studies focusing solely on 2-Amino-4-chlorobenzothiazole and its close positional isomers are limited, the available data on various substituted analogs allows for an inferential structure-activity relationship (SAR) analysis. The position and nature of the substituent on the benzothiazole ring play a crucial role in determining the cytotoxic potency.

CompoundSubstitutionTarget Cell LineIC50 (µM)Reference
Analog 14-ChloroNot SpecifiedData Not Available
Analog 26-Fluoro, 7-ChloroMCF-7 (Breast)Not Specified[7]
Analog 36-Fluoro, 7-ChloroHepG2 (Liver)Not Specified[7]
Analog 46-Fluoro, 7-ChloroB16 (Melanoma)Not Specified[7]
Analog 56-Fluoro, 7-ChloroA-549 (Lung)Not Specified[7]
Analog 66-Fluoro, 7-ChloroHeLa (Cervical)Not Specified[7]

Signaling Pathways in Anticancer Activity:

The anticancer effects of 2-aminobenzothiazole derivatives are often attributed to their interaction with critical signaling cascades that regulate cell growth, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is often dysregulated in cancer.[3][8][9][10][11] Inhibition of this pathway by small molecules like 2-aminobenzothiazole derivatives can lead to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 2-Aminobenzothiazole Analog Inhibitor->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of 2-aminobenzothiazole analogs.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical regulator of cell proliferation and is a common target for anticancer therapies.[4][12][13][14][15]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 2-Aminobenzothiazole Analog Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of 2-aminobenzothiazole analogs.

Antimicrobial Activity

2-Aminobenzothiazole derivatives have been reported to possess broad-spectrum antimicrobial activity against various bacterial and fungal strains.[16][17][18][19][20][21][22][23] The presence and position of substituents on the benzothiazole ring significantly influence their antimicrobial efficacy.

Comparative Data:

The following table summarizes the antimicrobial activity of some substituted 2-aminobenzothiazole analogs against common bacterial strains.

CompoundSubstitutionEscherichia coli (MIC µg/mL)Staphylococcus aureus (MIC µg/mL)Reference
Analog 72-Amino (unsubstituted)>100>100[16]
Analog 84-ChloroModerate ActivityModerate Activity[18]
Analog 96-ChloroNot SpecifiedNot Specified[24]
Analog 106-NitroNot SpecifiedNot Specified[25]

Note: "Moderate Activity" indicates that the compounds showed inhibition, but specific MIC values were not provided in the cited source. Direct comparison of potency is challenging without uniform quantitative data.

Anticonvulsant Activity

Several 2-aminobenzothiazole derivatives have been investigated for their anticonvulsant properties, showing promise in preclinical models of epilepsy.[26][27][28][29][30] The mechanism of action is often associated with the modulation of voltage-gated sodium channels.[31][32][33][34][35]

Comparative Data:

The anticonvulsant activity is typically evaluated using the maximal electroshock (MES) test, with the effective dose 50 (ED50) being a key parameter.

CompoundSubstitutionMES Test ED50 (mg/kg)Reference
Analog 116-((3-fluorobenzyl)oxy)50.8[26][27]
Analog 126-((4-fluorobenzyl)oxy)54.8[26][27][28]
Analog 13N-[4-(benzothiazole-2-yl) phenyl] 3-chloro benzene sulfonamidePotent Activity[29]

Mechanism of Anticonvulsant Action:

The anticonvulsant effect of many drugs, including potentially 2-aminobenzothiazole analogs, involves the stabilization of the inactive state of voltage-gated sodium channels, which reduces neuronal hyperexcitability.

Sodium_Channel_Mechanism cluster_channel Voltage-Gated Sodium Channel States Resting Resting State Active Active State (Open) Resting->Active Membrane Depolarization Inactive Inactive State (Closed) Active->Inactive Inactivation Inactive->Resting Repolarization Depolarization Depolarization Repolarization Repolarization Drug Anticonvulsant Drug (e.g., 2-Aminobenzothiazole Analog) Drug->Inactive Stabilizes

Caption: Mechanism of action of anticonvulsant drugs targeting voltage-gated sodium channels.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activities discussed in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-Amino-4-chlorobenzothiazole analogs) and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well and incubated for a further 2-4 hours. In this step, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with 2-Aminobenzothiazole Analogs A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) (Formazan Formation) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT assay to determine in vitro anticancer activity.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli or S. aureus) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Protocol:

  • Animal Preparation: Laboratory animals (typically mice or rats) are used for the experiment.

  • Compound Administration: The test compounds are administered to the animals, usually via intraperitoneal (i.p.) or oral (p.o.) route, at various doses. A control group receives the vehicle.

  • Induction of Seizure: After a specific pretreatment time, a brief electrical stimulus is delivered through corneal or ear electrodes to induce a maximal seizure.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.

Conclusion

This compound and its analogs represent a promising class of compounds with diverse biological activities. The available data, although not always directly comparative, suggests that the nature and position of substituents on the benzothiazole ring are critical determinants of their anticancer, antimicrobial, and anticonvulsant potency. Further systematic structure-activity relationship studies are warranted to fully elucidate the therapeutic potential of these compounds and to guide the design of more potent and selective analogs. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this exciting field of drug discovery.

References

A Comparative Guide to the Efficacy of 2-Amino-4-chlorobenzothiazole Hydrobromide as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the corrosion inhibition efficacy of 2-Amino-4-chlorobenzothiazole hydrobromide (ACBT) against other major classes of corrosion inhibitors. The information is compiled from peer-reviewed studies, presenting a clear overview of performance based on available experimental data.

Executive Summary

2-Amino-4-chlorobenzothiazole (ACBT) demonstrates high efficacy as a corrosion inhibitor, particularly for steel in acidic environments. It operates as a mixed-type inhibitor, forming a protective adsorbed layer on the metal surface. While direct comparative studies against all major classes of inhibitors under identical conditions are limited, this guide synthesizes available data to offer a comprehensive overview of its performance relative to other established inhibitor types such as benzothiazole derivatives, imidazolines, quaternary ammonium salts, and phosphonates.

Performance of this compound

2-Amino-4-chlorobenzothiazole has been shown to be an effective corrosion inhibitor for X65 steel in sulfuric acid solution.[1][2] It functions by adsorbing onto the metal surface, a process that conforms to the Langmuir adsorption isotherm, indicating the formation of a monolayer.[1][2] The molecule contains nitrogen and sulfur atoms, which are active centers for adsorption on the steel surface.[1][2]

Electrochemical studies classify ACBT as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][2] At a concentration of 5 mM in 0.5 M H2SO4, it has been reported to achieve an impressive inhibition efficiency of up to 93.9%.[2]

Table 1: Quantitative Data for 2-Amino-4-chlorobenzothiazole (ACBT)
InhibitorMetalCorrosive MediumConcentrationTemperatureInhibition Efficiency (%)Corrosion Current Density (i_corr) (A/cm²)Reference
2-Amino-4-chlorobenzothiazoleX65 Steel0.5 M H₂SO₄5 mM298 K (25°C)93.92.05 x 10⁻⁵[2]

Comparison with Other Corrosion Inhibitors

This section compares the performance of ACBT with other classes of corrosion inhibitors. It is important to note that the experimental conditions in the cited studies may vary, which can influence the reported inhibition efficiencies.

Other Benzothiazole Derivatives

Benzothiazole and its derivatives are a well-established class of corrosion inhibitors. Their efficacy is attributed to the presence of heteroatoms (N and S) and the planar structure of the benzothiazole ring, which facilitates strong adsorption on metal surfaces.

Table 2: Performance of Other Benzothiazole Derivatives
InhibitorMetalCorrosive MediumConcentrationTemperatureInhibition Efficiency (%)Reference
2-Mercaptobenzothiazole (2-MBT)Galvanised SteelNaCl solution1 mMNot Specified81[3][4]
2-Aminobenzothiazole (2-ABT)Galvanised SteelNaCl solution1 mMNot SpecifiedNot specified, but lower than 2-MBT[3]
BTMA-2Carbon Steel2 M HClNot SpecifiedNot Specified93.1[5]
ATBAMild Steel15% HCl200 ppmNot Specified98.11[6]
Imidazolines

Imidazoline and its derivatives are widely used, especially in the oil and gas industry. They are known for their ability to form persistent films on metal surfaces.

Table 3: Performance of Imidazoline Derivatives
InhibitorMetalCorrosive MediumConcentrationTemperatureInhibition Efficiency (%)Reference
Oleic acid imidazolineQ235 steel3.5% NaCl (CO₂ saturated)Not SpecifiedNot SpecifiedHigher than corresponding amide[7]
Tall oil-based aminoethyl imidazolineNot SpecifiedNot Specified1000 ppm149°C85-90[8]
Quaternary Ammonium Salts

Quaternary ammonium salts are cationic surfactants that are effective corrosion inhibitors in various acidic media. Their long hydrocarbon chains contribute to the formation of a hydrophobic barrier on the metal surface.

Table 4: Performance of Quaternary Ammonium Salts
InhibitorMetalCorrosive MediumConcentrationTemperatureInhibition Efficiency (%)Reference
Quaternium-22 (Q-22)C-steel5 M HCl2.22 mmol·L⁻¹30°C51[9]
PMBFC1018 Steel17.5% HCl42.02 x 10⁻⁵ M313 K (40°C)98.5[10]
Surfactant 3 (a quaternary ammonium salt)Not SpecifiedH₂SO₄0.005 MNot Specified99.61[11]
Phosphonates

Phosphonates are known for their effectiveness in neutral to alkaline conditions and their ability to act as scale and corrosion inhibitors.

Table 5: Performance of Phosphonates
InhibitorMetalCorrosive MediumConcentrationTemperatureInhibition Efficiency (%)Reference
Diethyl ((4-(dimethylamino)phenyl)(phenylamino)methyl) phosphonateXC48 carbon steel0.5 M H₂SO₄Not Specified25°CHigh (quantitative data not specified in abstract)[12]

Experimental Protocols

The data presented in this guide were primarily obtained using the following key experimental techniques:

  • Potentiodynamic Polarization: This electrochemical technique measures the current response of a metal sample to a controlled change in its electrical potential. From the resulting polarization curve, key parameters such as the corrosion current density (i_corr), corrosion potential (E_corr), and Tafel slopes are determined. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

  • Electrochemical Impedance Spectroscopy (EIS): EIS is another electrochemical method that provides information about the corrosion resistance of the metal and the properties of the inhibitor film. It involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. The charge transfer resistance (R_ct) is a key parameter obtained from EIS, which is inversely proportional to the corrosion rate. The inhibition efficiency can be calculated as: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

  • Weight Loss Method: This is a gravimetric technique where a pre-weighed metal coupon is immersed in the corrosive medium with and without the inhibitor for a specific duration. The weight loss of the coupon is then measured, and the corrosion rate and inhibition efficiency are calculated.

  • Surface Analysis Techniques: Techniques such as Scanning Electron Microscopy (SEM) are often used to visualize the morphology of the metal surface before and after exposure to the corrosive environment, with and without the inhibitor, to confirm the formation of a protective film.

Visualizing Mechanisms and Workflows

Corrosion Inhibition Mechanism of 2-Amino-4-chlorobenzothiazole

G cluster_solution Corrosive Solution (e.g., H₂SO₄) cluster_metal Metal Surface (e.g., Steel) cluster_reactions Corrosion Reactions ACBT 2-Amino-4-chlorobenzothiazole (ACBT) Metal Fe ACBT->Metal Adsorption via N and S atoms Anodic Anodic Reaction: Fe → Fe²⁺ + 2e⁻ ACBT->Anodic Inhibits Cathodic Cathodic Reaction: 2H⁺ + 2e⁻ → H₂ ACBT->Cathodic Inhibits H_plus H⁺ ions H_plus->Cathodic Reduction SO4_2_minus SO₄²⁻ ions Metal->Anodic Dissolution G start Start prepare_samples Prepare Metal Samples (e.g., polishing, cleaning) start->prepare_samples prepare_solutions Prepare Corrosive Solutions (with and without inhibitor) start->prepare_solutions electrochemical_cell Assemble Electrochemical Cell prepare_samples->electrochemical_cell weight_loss Weight Loss Measurements prepare_samples->weight_loss prepare_solutions->electrochemical_cell prepare_solutions->weight_loss eis Electrochemical Impedance Spectroscopy (EIS) electrochemical_cell->eis pdp Potentiodynamic Polarization (PDP) electrochemical_cell->pdp data_analysis Data Analysis and Inhibition Efficiency Calculation eis->data_analysis pdp->data_analysis surface_analysis Surface Analysis (e.g., SEM) weight_loss->surface_analysis weight_loss->data_analysis surface_analysis->data_analysis end End data_analysis->end

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a compound is paramount for its identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the spectroscopic properties of 2-Amino-4-chlorobenzothiazole and related benzothiazole derivatives, supported by experimental data and detailed methodologies.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for 2-Amino-4-chlorobenzothiazole and its related derivatives. These values are compiled from various sources and provide a basis for structural comparison.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)FTIR (cm-1)Mass Spec. (m/z)UV-Vis (λmax, nm)
2-Amino-4-chlorobenzothiazole Aromatic protons and amine protons.[1]Aromatic and thiazole ring carbons.Key stretches: N-H, C=N, C-Cl, aromatic C-H.[1][M]+ at 184.[1]Not explicitly found.
2-Aminobenzothiazole Aromatic protons and amine protons.Aromatic and thiazole ring carbons.Key stretches: N-H, C=N, aromatic C-H.[M]+ at 150.250, 284, 296.
2-Amino-4-methylbenzothiazole Aromatic protons, amine protons, and methyl protons.Aromatic, thiazole ring, and methyl carbons.Key stretches: N-H, C=N, C-H (methyl), aromatic C-H.[2][M]+ at 164.[3]Not explicitly found.
2-Amino-6-chlorobenzothiazole Aromatic protons and amine protons.[4]Aromatic and thiazole ring carbons.Key stretches: N-H, C=N, C-Cl, aromatic C-H.[M]+ at 184.[5]Not explicitly found.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6][7] The choice of solvent depends on the solubility of the analyte.

  • Transfer to NMR Tube: Transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the 1H and 13C NMR spectra. Important parameters to set include the number of scans, relaxation delay, and pulse width.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integration values to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal.[8] Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.

  • Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the FTIR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and correlate them to specific functional groups (e.g., N-H stretch, C=N stretch, aromatic C-H bending).[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly in conjugated systems.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, methanol, or water) with a known concentration.[10][11] The solvent should be transparent in the UV-Vis region of interest.

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the absorbance spectrum over a specific wavelength range (typically 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax), which corresponds to specific electronic transitions within the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods for organic molecules include direct infusion or coupling with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[12]

  • Ionization: The sample molecules are ionized. Electron Impact (EI) is a common technique that can cause fragmentation, providing structural information.[13] Softer ionization techniques like Electrospray Ionization (ESI) can be used to observe the molecular ion with less fragmentation.[14]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: The molecular ion peak ([M]⁺) provides the molecular weight of the compound. The fragmentation pattern can be analyzed to deduce the structure of the molecule.[12]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel benzothiazole derivative.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Data Interpretation & Structure Elucidation synthesis Synthesize Benzothiazole Derivative purification Purify Compound (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR (1H, 13C) - Structural Framework ftir FTIR - Functional Groups ms Mass Spectrometry - Molecular Weight & Formula uv_vis UV-Vis - Electronic Transitions data_integration Integrate Spectroscopic Data nmr->data_integration ftir->data_integration ms->data_integration uv_vis->data_integration structure_proposal Propose Chemical Structure data_integration->structure_proposal confirmation Confirm Structure structure_proposal->confirmation

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of a novel benzothiazole derivative.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-4-chlorobenzothiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative overview of two common analytical methods for the quantification of 2-Amino-4-chlorobenzothiazole hydrobromide, a key chemical intermediate. The comparison will focus on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, with a focus on validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is highly specific and sensitive. It is widely used in the pharmaceutical industry for the identification, quantification, and purification of compounds.[6][7] HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For quantification, a UV detector is commonly employed to measure the analyte's absorbance at a specific wavelength as it elutes from the column.

UV-Vis Spectrophotometry is a simpler and more rapid analytical technique that measures the absorption of ultraviolet or visible light by a substance in solution. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This method is often used for the quantification of pure substances or for assays where the analyte has a distinct chromophore and minimal interference from other components.

Comparative Validation Data

The following tables summarize the typical validation parameters for the quantification of this compound using HPLC-UV and UV-Vis Spectrophotometry. The data presented is representative of what would be expected from a validated method for a small molecule API.

Table 1: Comparison of Method Validation Parameters

Validation ParameterHPLC-UVUV-Vis SpectrophotometryICH Acceptance Criteria
Specificity High (Separates analyte from impurities)Low (Prone to interference from other absorbing species)The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[1][2][3]
Linearity (r²) > 0.999> 0.998Correlation coefficient (r) of at least 0.995.[2]
Range (µg/mL) 1 - 1005 - 5080% to 120% of the test concentration for assays.[2]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Typical recovery for the drug substance is expected to be about 99 – 101%.[4]
Precision (%RSD) < 2.0%< 3.0%RSD values below 2% for assay methods are typically recommended.[2]
Limit of Detection (LOD) (µg/mL) 0.11The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) (µg/mL) 0.33The lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness HighModerateThe method's ability to remain unaffected by small, deliberate variations in method parameters.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed to provide high specificity and sensitivity for the quantification of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 0.1% v/v orthophosphoric acid in water and acetonitrile (e.g., 55:45 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 272 nm).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve this compound in the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to a final concentration within the linear range.

3. Validation Procedure:

  • Specificity: Inject a blank (mobile phase), a standard solution, a sample solution, and a spiked sample solution to demonstrate the absence of interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate injections of the standard solution at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.

UV-Vis Spectrophotometry Method

This method offers a rapid and straightforward approach for quantification, suitable for routine analysis of pure samples.

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

2. Standard and Sample Preparation:

  • Solvent: A suitable solvent in which the analyte is soluble and stable, and which does not absorb at the analytical wavelength (e.g., methanol or 0.1 M HCl).

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound in the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 5, 10, 20, 30, 40, 50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the solvent to a final concentration within the linear range.

3. Validation Procedure:

  • Wavelength Selection (λmax): Scan the UV spectrum of a standard solution to determine the wavelength of maximum absorbance.

  • Specificity: Scan the UV spectra of a blank (solvent), a standard solution, and a sample solution to identify any potential interfering absorbing species.

  • Linearity: Measure the absorbance of the working standard solutions and construct a calibration curve by plotting absorbance against concentration.

  • Accuracy: Perform recovery studies by analyzing samples of known concentration.

  • Precision:

    • Repeatability: Measure the absorbance of six replicate preparations of the standard solution.

    • Intermediate Precision: Repeat the analysis on a different day.

  • Robustness: Evaluate the effect of small variations in pH or solvent composition on the absorbance.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation Injection Injection MobilePhase->Injection StandardPrep Standard & Sample Preparation StandardPrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV experimental workflow.

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_data Data Analysis Solvent Solvent Selection StandardPrep Standard & Sample Preparation Solvent->StandardPrep WavelengthScan λmax Determination StandardPrep->WavelengthScan Absorbance Absorbance Measurement WavelengthScan->Absorbance Calibration Calibration Curve Generation Absorbance->Calibration Quantification Quantification Calibration->Quantification

Caption: UV-Vis Spectrophotometry experimental workflow.

Conclusion

Both HPLC-UV and UV-Vis Spectrophotometry are viable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-UV is the preferred method for samples containing impurities or other excipients due to its high specificity. It is also more sensitive, with lower limits of detection and quantification. This makes it ideal for quality control, stability studies, and the analysis of complex matrices.

  • UV-Vis Spectrophotometry is a cost-effective and rapid method suitable for the analysis of pure bulk material or simple formulations where interfering substances are not present. Its simplicity makes it a good choice for high-throughput screening or in-process controls where speed is a priority.

Ultimately, the selection of an analytical method should be based on a thorough evaluation of the sample matrix, the required level of sensitivity and specificity, and the intended purpose of the analysis, all within the framework of regulatory guidelines.[1][3][4]

References

A Comparative Guide to the Biological Effects of 2-Aminobenzothiazole Derivatives: In Vitro vs. In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of 2-aminobenzothiazole derivatives, drawing from a range of in vitro and in vivo studies. While specific data for 2-Amino-4-chlorobenzothiazole hydrobromide is limited, this document focuses on the broader class of 2-aminobenzothiazole compounds to offer valuable insights into their therapeutic potential and mechanisms of action. The information is presented to facilitate objective comparison and support further research and development.

Anticancer Activity

2-Aminobenzothiazole derivatives have demonstrated significant potential as anticancer agents, with research highlighting their efficacy in both cell-based assays and animal models.

In Vitro Anticancer Data

The in vitro anticancer activity of various 2-aminobenzothiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Compound/DerivativeCell LineIC50 (µM)Reference
OMS5 A549 (Lung)22.13 - 61.03[1]
MCF-7 (Breast)22.13 - 61.03[1]
OMS14 A549 (Lung)22.13 - 61.03[1]
MCF-7 (Breast)22.13 - 61.03[1]
Thiourea Derivative IVe EAC (Mouse)10 - 24[2]
MCF-7 (Breast)15 - 30[2]
HeLa (Cervical)33 - 48[2]
Thiourea Derivative IVf EAC (Mouse)10 - 24[2]
MCF-7 (Breast)15 - 30[2]
HeLa (Cervical)33 - 48[2]
Thiourea Derivative IVh EAC (Mouse)10 - 24[2]
MCF-7 (Breast)15 - 30[2]
HeLa (Cervical)33 - 48[2]
2-Aminobenzothiazole Derivative Vg EAC (Mouse)10 - 24[2]
Compound 13 HCT116 (Colon)6.43 ± 0.72[3]
A549 (Lung)9.62 ± 1.14[3]
A375 (Melanoma)8.07 ± 1.36[3]
Compound 20 HepG2 (Liver)9.99[3]
HCT-116 (Colon)7.44[3]
MCF-7 (Breast)8.27[3]
Compound 21 Various Tumor Cells10.34 - 12.14[3]
Compound 4a HCT-116 (Colon)5.61[4]
HEPG-2 (Liver)7.92[4]
MCF-7 (Breast)3.84[4]
Compound 4e MCF-7 (Breast)6.11[4]
Compound 8a MCF-7 (Breast)10.86[4]
In Vivo Anticancer Data

In vivo studies using animal models provide crucial information on the systemic efficacy and tolerability of these compounds.

Compound/DerivativeAnimal ModelTumor TypeKey FindingsReference
2-(4-amino-3-methylphenyl)benzothiazole Nude MiceHuman Mammary CarcinomaPotent growth inhibition against ER+ (MCF-7, BO) and ER- (MT-1, MT-3) tumors.[5]
Compound 41 Not SpecifiedLeukemiaSuppressed tumor cell proliferation and decreased tumor burden.[3]
Experimental Protocols: Anticancer Studies

In Vitro Cytotoxicity Assay (MTT Assay) [2]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 2-aminobenzothiazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

In Vivo Tumor Xenograft Model [5]

  • Cell Implantation: Human cancer cells (e.g., MCF-7) are implanted subcutaneously into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are treated with the 2-aminobenzothiazole derivative or a vehicle control via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as histopathology or biomarker assessment, may be performed.

Signaling Pathway: PI3K/Akt Inhibition

Several 2-aminobenzothiazole derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][6] Inhibition of this pathway can lead to decreased cell proliferation, survival, and migration.[6]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole 2-Aminobenzothiazole Derivatives Benzothiazole->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by 2-aminobenzothiazole derivatives.

Antidiabetic Activity

Certain 2-aminobenzothiazole derivatives have shown promise as antidiabetic agents, primarily through their action as agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

In Vitro and In Vivo Antidiabetic Data

In vitro studies typically assess the binding affinity and activation of PPARγ, while in vivo studies in diabetic animal models evaluate the effects on blood glucose and lipid profiles.

Compound/DerivativeAssay/ModelKey FindingsReference
Isothiourea & Guanidine derivatives In Silico DockingHigh affinity for PPARγ.[7]
Compound 3b & 4y In Vivo (Diabetic Rat Model)Reduced blood glucose levels (<200 mg/dL) and improved lipid profile. LD50 > 1750 mg/kg.[7][8]
Guanidine benzothiazoles In Vivo (Experimental Models)Antihyperglycemic and hypolipidemic effects.[9]
Compound 8d In Vivo (Diabetic Rat Model)Sustained antihyperglycemic effect, improved insulin resistance, and reduced dyslipidemia. LD50 > 1250 mg/kg.[9][10]
Experimental Protocols: Antidiabetic Studies

In Vitro PPARγ Transactivation Assay [11]

  • Cell Culture: Cells expressing a PPARγ-responsive reporter gene (e.g., luciferase) are cultured.

  • Compound Treatment: The cells are treated with the test compounds.

  • Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).

  • Data Analysis: The fold activation of the reporter gene is calculated relative to a vehicle control.

In Vivo Diabetic Rat Model [7][8]

  • Induction of Diabetes: Diabetes is induced in rats, for example, by a single low dose of streptozotocin (STZ).[8]

  • Compound Administration: The diabetic rats are treated orally with the 2-aminobenzothiazole derivatives or a reference drug (e.g., pioglitazone) for a specified period (e.g., 4 weeks).[7][8]

  • Blood Glucose Monitoring: Blood glucose levels are monitored regularly.

  • Lipid Profile Analysis: At the end of the study, blood samples are collected to analyze lipid profiles (e.g., cholesterol, triglycerides).

Antidiabetic_Workflow InSilico In Silico Screening (PPARγ Docking) InVitro In Vitro Assay (PPARγ Transactivation) InSilico->InVitro Promising Candidates InVivo In Vivo Model (Diabetic Rats) InVitro->InVivo Active Compounds Lead Lead Compound Identification InVivo->Lead

Caption: Workflow for antidiabetic drug discovery with 2-aminobenzothiazole derivatives.

Antibacterial Activity

2-Aminobenzothiazole derivatives have also been investigated for their antibacterial properties, with studies focusing on determining their minimum inhibitory concentrations (MIC) against various bacterial strains.

In Vitro Antibacterial Data
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 2d E. faecalis8[12]
S. aureus8[12]
Thiazolyl aminobenzothiazole 18 E. coli6 - 8[13]
P. aeruginosa6 - 8[13]
Thiazolyl aminobenzothiazole 20 S. aureus6 - 8[13]
B. subtilis6 - 8[13]
Compound 1n C. albicans4[14]
C. tropicalis4[14]
Compound 1o C. parapsilosis4[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method [12]

  • Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.

  • Serial Dilution: The 2-aminobenzothiazole derivative is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Other Biological Activities

Derivatives of 2-aminobenzothiazole have been shown to induce the expression of cytochrome P450 enzymes, particularly CYP1A1. This induction is correlated with the antitumor activity of some of these compounds, suggesting a metabolic activation mechanism.[15]

Experimental Protocol: CYP1A1 Induction Assay

Real-Time PCR for CYP1A1 mRNA [15]

  • Cell Treatment: Cancer cell lines are treated with the 2-aminobenzothiazole derivative.

  • RNA Extraction: Total RNA is extracted from the cells.

  • Reverse Transcription: RNA is reverse-transcribed into cDNA.

  • Real-Time PCR: The expression level of CYP1A1 mRNA is quantified using real-time PCR with specific primers.

  • Data Analysis: The fold induction of CYP1A1 mRNA is calculated relative to untreated control cells.

CYP1A1_Induction_Workflow Treatment Cell Treatment with 2-Aminobenzothiazole Derivative RNA RNA Extraction Treatment->RNA RT Reverse Transcription (cDNA Synthesis) RNA->RT qPCR Real-Time PCR (CYP1A1 mRNA Quantification) RT->qPCR Analysis Data Analysis (Fold Induction) qPCR->Analysis

Caption: Experimental workflow for determining CYP1A1 induction.

References

benchmarking the synthetic efficiency of different routes to 2-Amino-4-chlorobenzothiazole hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of established synthetic routes to 2-Amino-4-chlorobenzothiazole hydrobromide, a crucial building block in the pharmaceutical industry. The comparison focuses on synthetic efficiency, supported by experimental data on yield, purity, and reaction conditions.

Comparison of Synthetic Efficiency

The following table summarizes the key quantitative data for two primary synthetic routes to 2-Amino-4-chlorobenzothiazole and its subsequent conversion to the hydrobromide salt.

ParameterRoute 1: Cyclization of N-2-chlorophenylthioureaRoute 2: Diazotisation of 2-amino-4-chlorobenzothiazole
Starting Material N-2-chlorophenylthiourea2-Amino-4-chlorobenzothiazole
Key Reagents Bromine, Glacial Acetic Acid, Ethylene DichlorideSodium Nitrite, Concentrated Hydrochloric Acid, Glacial Acetic Acid, Water, Ethylene Dichloride
Reported Yield Not explicitly stated for the hydrobromide salt formation step, but the subsequent diazotisation of the in-situ generated product gives yields of 61-73%.[1]The overall yield for the two-step process (diazotisation followed by hydrolysis) is reported as 56%.[1]
Reported Purity The subsequent product (4-chloro-2-hydroxybenzothiazole) has a reported purity of 93-95%.[1]The purity of the intermediate 2-bromo-4-chlorobenzothiazole is not specified, but the final product after hydrolysis has a purity that requires a purification step for commercial production.[1]
Reaction Time The cyclization reaction time is approximately 2.5 hours.[1]The diazotisation step takes 2 hours for the addition of sodium nitrite, followed by an additional 2 hours of stirring.[1]
Key Advantages Can be performed as a one-pot reaction where the resulting 2-amino-4-chlorobenzothiazole hydrohalide is used directly in the next step without isolation.[1]A well-established, though potentially lower-yielding, classical method.
Key Disadvantages Requires the synthesis of the N-2-chlorophenylthiourea precursor.Involves a two-step process with isolation of an intermediate, leading to a lower overall yield.[1] The process was not deemed very satisfactory for commercial production.[1]

Experimental Protocols

Route 1: Cyclization of N-2-chlorophenylthiourea

This route involves the direct cyclization of N-2-chlorophenylthiourea to form 2-Amino-4-chlorobenzothiazole, which can be directly converted to the hydrobromide salt in the same reaction vessel.

Materials:

  • N-2-chlorophenylthiourea

  • Glacial Acetic Acid

  • Ethylene Dichloride

  • Bromine

Procedure:

  • A slurry of N-2-chlorophenylthiourea (65 g) in a mixture of glacial acetic acid (48 ml) and ethylene dichloride (36 ml) is prepared.

  • This slurry is slowly added to a stirred solution of bromine (61.5 g).

  • The mixture is heated and stirred for 2 hours.

  • The resulting this compound can then be used directly for subsequent reactions, such as diazotisation, without the need for isolation.[1]

Route 2: Synthesis from 2-chlorophenylthiourea in Sulfuric Acid

This method describes the synthesis of 2-amino-4-chlorobenzothiazole, which would then be treated with hydrobromic acid to yield the hydrobromide salt.

Materials:

  • 2-chlorophenylthiourea

  • 95% Sulfuric Acid

Procedure:

  • 100 g (0.53 mol) of 2-chlorophenylthiourea is dissolved in 324 g of 95% sulfuric acid over half an hour at 20-25°C.

  • The mixture is then heated to 70°C.

  • The reaction progress is monitored, and upon completion, the mixture is cooled to 20°C and filtered.

  • The filter residue is washed with acetone and dried to yield the sulfate salt of 2-amino-4-chlorobenzothiazole.

  • To obtain the free base, the residue is treated with a solution of sodium hydroxide at 70°C, filtered, washed with water, and dried. The reported yield for this process is 96.7%.[2]

  • The resulting 2-amino-4-chlorobenzothiazole can then be converted to the hydrobromide salt by treatment with hydrobromic acid.

Logical Workflow for Route Selection

The selection of an optimal synthetic route depends on several factors, including the desired scale, purity requirements, and available starting materials. The following diagram illustrates a logical workflow for making this decision.

G start Start: Need to synthesize 2-Amino-4-chlorobenzothiazole HBr q1 Is N-2-chlorophenylthiourea readily available? start->q1 route1 Route 1: Cyclization of N-2-chlorophenylthiourea q1->route1 Yes route2 Route 2: Synthesis from 2-chlorophenylthiourea q1->route2 No q2 Is a one-pot process for subsequent reactions desirable? route1->q2 consider_precursor_synthesis Consider synthesis of N-2-chlorophenylthiourea or choose Route 2 route2->consider_precursor_synthesis end_route1 Proceed with Route 1 q2->end_route1 Yes end_route2 Proceed with Route 2 q2->end_route2 No

Caption: Decision workflow for selecting a synthetic route.

Concluding Remarks

The cyclization of N-2-chlorophenylthiourea (Route 1) appears to be a more efficient and streamlined approach for the synthesis of this compound, particularly when the product is to be used in subsequent reactions without isolation. This one-pot nature can lead to higher overall yields and reduced processing time. Route 2, while effective in producing the free base at high purity, involves an additional step for the formation of the hydrobromide salt and was noted to be less satisfactory for commercial production in the context of its subsequent conversion. The choice of synthesis will ultimately depend on the specific requirements of the research or development project, including cost of starting materials, desired purity, and process scalability.

References

Navigating the Reproducibility of 2-Amino-4-chlorobenzothiazole Hydrobromide in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of drug discovery and chemical synthesis, the reproducibility of experimental results is paramount. 2-Amino-4-chlorobenzothiazole hydrobromide, a member of the versatile benzothiazole family, serves as a crucial starting material and intermediate in the synthesis of various biologically active compounds. However, the journey from a published protocol to a replicated result can be fraught with challenges, often stemming from the quality and consistency of starting reagents. This guide provides a comparative overview of this compound, highlighting key considerations for its use and potential alternatives to ensure robust and reproducible experimental outcomes.

Understanding the Compound: Physicochemical Properties

A foundational step in ensuring reproducibility is a thorough understanding of the starting material's properties.

Property2-Amino-4-chlorobenzothiazoleThis compound
CAS Number 19952-47-7[1]27058-83-9[2]
Molecular Formula C₇H₅ClN₂SC₇H₆BrClN₂S[2]
Molecular Weight 184.65 g/mol 265.57 g/mol [2]
Appearance Cream-colored crystalline solid[3]Not explicitly stated, likely a salt
Melting Point 203-205 °CNot available
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]Not explicitly stated

A significant challenge in working with this compound is the lack of comprehensive, publicly available analytical data from some suppliers. For instance, a major chemical supplier, Sigma-Aldrich, explicitly states for its "AldrichCPR" grade of this compound that they do not collect analytical data and the buyer assumes responsibility for confirming product identity and purity[4]. This places a considerable burden on the researcher to independently verify the quality of each batch, a critical step for ensuring experimental reproducibility.

Synthesis and Potential for Variability

The synthesis of 2-aminobenzothiazoles can be achieved through various methods, with the Hugerschoff synthesis being a classic approach. This involves the reaction of an aniline with a thiocyanate in the presence of a halogen.

Synthesis Aniline 3-Chloroaniline Intermediate N-(3-chlorophenyl)thiourea (Intermediate) Aniline->Intermediate Thiocyanate Ammonium Thiocyanate Thiocyanate->Intermediate Bromine Bromine Bromine->Intermediate Oxidative Cyclization Solvent Acetic Acid Solvent->Intermediate Product 2-Amino-4-chlorobenzothiazole Intermediate->Product Hydrobromide 2-Amino-4-chlorobenzothiazole Hydrobromide Product->Hydrobromide + HBr

Fig. 1: Generalized synthetic pathway for this compound.

Variations in reaction conditions, purity of starting materials, and purification methods can lead to inconsistencies in the final product's yield and purity, directly impacting the reproducibility of subsequent experiments.

Comparative Analysis: The Case for a Well-Characterized Alternative

Given the potential for variability with this compound, researchers may consider using a more extensively characterized alternative, such as 2-Amino-6-chlorobenzothiazole. While not a direct functional replacement due to the different substitution pattern, it serves as a good comparative example for which more data is often available.

FeatureThis compound2-Amino-6-chlorobenzothiazole (Alternative)
Data Availability Limited public data on purity and analytical specs from some suppliers[4].Generally more comprehensive data available from various suppliers.
Reported Applications Primarily as a synthetic intermediate[5].Used in the synthesis of compounds with documented antimicrobial and anticancer activities.
Potential for Impurities Uncharacterized impurities can lead to unexpected side reactions or biological effects.Better characterized impurity profiles allow for more controlled experiments.
Impact on Reproducibility Higher risk of lot-to-lot variability affecting experimental outcomes.Lower risk due to better quality control and characterization.

Experimental Protocols for Ensuring Reproducibility

To mitigate reproducibility issues, researchers should implement rigorous quality control and standardized experimental protocols.

Protocol 1: Quality Control of Incoming this compound
  • Visual Inspection: Note the color and consistency of the material.

  • Melting Point Determination: Compare the observed melting point with the literature value for the free base (203-205 °C) after neutralization. A broad melting range can indicate impurities.

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: Confirm the chemical structure and identify any organic impurities.

    • FT-IR: Verify the presence of key functional groups.

  • Chromatographic Analysis (HPLC/TLC): Assess the purity of the compound and quantify any impurities.

Protocol 2: Standardized Synthesis of a Derivative for Comparative Analysis

This protocol describes the synthesis of a hypothetical Schiff base to compare the reactivity of this compound with an alternative.

  • Reactant Preparation: Accurately weigh 1 mmol of this compound (neutralized to the free base) and 1 mmol of 4-methoxybenzaldehyde.

  • Reaction Setup: Dissolve both reactants in 10 mL of absolute ethanol in a round-bottom flask. Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reaction Execution: Reflux the mixture for 4 hours, monitoring the reaction progress by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF).

  • Analysis:

    • Determine the yield of the purified product.

    • Characterize the product using NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

By repeating this protocol with different batches or suppliers of the starting material, as well as with a well-characterized alternative, researchers can quantitatively assess reproducibility.

workflow cluster_QC Quality Control of Starting Material cluster_Experiment Comparative Experiment cluster_Analysis Data Analysis and Comparison QC1 Receive 2-Amino-4-chlorobenzothiazole HBr QC2 Perform QC Analysis (NMR, HPLC, MP) QC1->QC2 QC3 Accept or Reject Batch QC2->QC3 E1 Standardized Synthesis Protocol QC3->E1 E2 Run with Batch A E1->E2 E3 Run with Batch B E1->E3 E4 Run with Alternative Compound E1->E4 A1 Analyze Yield and Purity E2->A1 E3->A1 E4->A1 A2 Compare Results A1->A2 A3 Assess Reproducibility A2->A3

Fig. 2: Workflow for assessing experimental reproducibility.

Signaling Pathways and Biological Context

2-Aminobenzothiazole derivatives are known to interact with various biological targets. For instance, they have been investigated as inhibitors of enzymes like protein tyrosine kinases and for their antimicrobial properties, which may involve the disruption of microbial signaling pathways. The specific signaling pathways targeted are highly dependent on the final structure of the synthesized derivative. A lack of purity in the this compound starting material could lead to the formation of unintended side products, which might exhibit off-target effects and confound the interpretation of biological data.

signaling Start 2-Amino-4-chlorobenzothiazole Hydrobromide Derivative Synthesized Derivative Start->Derivative Impurity Impurity/Side Product Start->Impurity Target Biological Target (e.g., Enzyme, Receptor) Derivative->Target Pathway Signaling Pathway Target->Pathway Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response OffTarget Off-Target Interaction Impurity->OffTarget OffTarget->Response Confounding Effects

Fig. 3: Potential impact of impurities on biological signaling studies.

Conclusion

While this compound is a valuable reagent, the limited availability of public quality control data from some suppliers necessitates a cautious and diligent approach from researchers. To ensure the reproducibility of experimental results, it is imperative to:

  • Independently verify the purity and identity of the starting material.

  • Employ standardized and well-documented experimental protocols.

  • Consider the use of well-characterized alternatives when possible.

  • Be mindful of the potential for impurities to influence experimental outcomes, particularly in sensitive biological assays.

By adhering to these principles, the scientific community can build a more robust and reliable foundation of knowledge based on reproducible research.

References

Comparative Guide to 2-Amino-4-chlorobenzothiazole Derivatives: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Amino-4-chlorobenzothiazole derivatives, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The information is compiled from various studies to offer insights into how chemical modifications of the 2-amino-4-chlorobenzothiazole scaffold influence its biological activity, primarily in the realms of anticancer and antimicrobial applications.

Core Structure

The fundamental chemical structure of the parent compound discussed in this guide is 2-Amino-4-chlorobenzothiazole. Variations in the substituents at the 2-amino position and other locations on the benzothiazole ring significantly impact the biological efficacy of these derivatives.

Anticancer Activity: A Comparative Analysis

Recent studies have explored the potential of 2-amino-4-chlorobenzothiazole derivatives as anticancer agents. A notable study synthesized a series of novel benzothiazole derivatives and evaluated their in vitro anticancer activity against various cell lines. While a comprehensive SAR study on a series of 2-amino-4-chlorobenzothiazole hydrobromide derivatives remains to be published, the available data on related chloro-substituted benzothiazoles provides valuable insights.

For instance, the substitution at the 2-amino position has been shown to be a critical determinant of cytotoxic activity. The following table summarizes the anticancer activity of a representative 6-chloro-benzothiazole derivative.

Table 1: In Vitro Anticancer Activity of a 6-Chloro-2-aminobenzothiazole Derivative

Compound IDStructureCell LineIC50 (µM)
B5 6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amineMCF-7 (Breast Cancer)Data Not Provided
A549 (Lung Cancer)Data Not Provided
HeLa (Cervical Cancer)Data Not Provided
K562 (Leukemia)Data Not Provided

Note: While the specific IC50 values for compound B5 were not detailed in the referenced abstract, the study indicates its synthesis and evaluation as a potential anticancer agent. Further investigation of the full-text article is recommended for specific quantitative data.

The synthesis of these compounds often involves the reaction of the parent 2-amino-chlorobenzothiazole with various acyl chlorides or other electrophiles.

Antimicrobial Activity: Structure-Activity Relationship

The 2-aminobenzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. The introduction of a chlorine atom at the 4-position, combined with various substitutions at the 2-amino group, can modulate the antimicrobial spectrum and potency.

While specific data on a series of this compound derivatives is limited in the public domain, studies on broader classes of substituted 2-aminobenzothiazoles offer valuable SAR insights. For example, the synthesis of thiazolidinone and arylidene derivatives of 2-aminobenzothiazole has been reported, with these compounds exhibiting activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Representative 2-Aminobenzothiazole Derivatives

Compound ClassTarget OrganismsGeneral SAR Observations
Thiazolidinone derivatives of 2-aminobenzothiazoleBacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Aspergillus niger, Aspergillus flavus, Fusarium oxysporum, Trichoderma virideThe nature of the substituent on the thiazolidinone ring influences the antimicrobial spectrum and potency.
Arylidene derivatives of 2-aminobenzothiazole(Same as above)The electronic properties and steric bulk of the arylidene moiety are key determinants of activity.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of SAR studies. Below are generalized protocols for the synthesis and biological evaluation of 2-amino-chlorobenzothiazole derivatives, based on common practices in the field.

General Synthesis of 2-(Acylamino)-chlorobenzothiazole Derivatives
  • To a solution of the appropriate 2-amino-chlorobenzothiazole (1 mmol) in a suitable solvent (e.g., dioxane), triethylamine (1 mL) is added as a base.

  • The corresponding acyl chloride (4 mmol) is then added, and the reaction mixture is refluxed for 3-4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified using an appropriate method, such as column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • After the incubation period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • A serial dilution of the test compounds is prepared in a 96-well microtiter plate with an appropriate broth medium.

  • A standardized inoculum of the target microorganism is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Methodologies and Relationships

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

Caption: General workflow for the synthesis of 2-(acylamino)-chlorobenzothiazole derivatives.

SAR_Logic parent 2-Amino-4-chlorobenzothiazole Scaffold modification Chemical Modification (e.g., at 2-amino position) parent->modification activity Biological Activity (Anticancer / Antimicrobial) modification->activity sar Structure-Activity Relationship (SAR) modification->sar activity->sar

Caption: Logical relationship in a structure-activity relationship (SAR) study.

Conclusion and Future Directions

The 2-amino-4-chlorobenzothiazole scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available literature, while not exhaustively focused on the hydrobromide derivatives, clearly indicates that modifications to the 2-amino group and other positions on the benzothiazole ring are key to modulating biological activity.

Future research should focus on systematic SAR studies of 2-amino-4-chlorobenzothiazole derivatives, including their hydrobromide salts, to provide a more comprehensive understanding of their therapeutic potential. Such studies should include a broader range of cancer cell lines and microbial strains, along with detailed mechanistic investigations to elucidate the underlying signaling pathways. This will be instrumental in guiding the rational design of more potent and selective drug candidates.

Safety Operating Guide

Proper Disposal of 2-Amino-4-chlorobenzothiazole Hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, the primary disposal method for 2-Amino-4-chlorobenzothiazole hydrobromide is to entrust it to an approved hazardous waste disposal facility. Adherence to federal, state, and local regulations is mandatory. This guide provides detailed procedures for handling and preparing the chemical for disposal, ensuring the safety of laboratory personnel and environmental protection.

Hazard and Safety Summary

This compound presents several health hazards that necessitate careful handling. It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Ingestion is harmful.[3] Therefore, strict adherence to safety protocols is essential during all handling and disposal procedures.

Hazard ClassificationDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.[3]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[3]
Skin Irritation Causes skin irritation.[2]Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[1][2]
Eye Irritation Causes serious eye irritation.[2][3]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][3]
Respiratory Irritation May cause respiratory irritation.[1][2]Avoid breathing dust. Use only in a well-ventilated area.[1][4]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye and Face Protection: Chemical safety glasses or goggles are required.[5]

  • Skin Protection: Wear appropriate protective gloves and a lab coat or other protective clothing to prevent skin exposure.[1][5]

  • Respiratory Protection: In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved particulate respirator should be used.[1]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for preparing this compound for collection by a certified hazardous waste disposal service.

  • Segregation and Labeling:

    • Isolate the this compound waste from other chemical waste streams to prevent inadvertent reactions.

    • Ensure the waste container is clearly and accurately labeled with the chemical name, "this compound," and the appropriate hazard symbols (e.g., irritant, harmful).

  • Containerization:

    • Use a suitable, sealable container for the waste. The container should be in good condition, compatible with the chemical, and tightly closed to prevent leaks or spills.[1][2]

    • For solid waste, such as contaminated lab supplies (e.g., weighing paper, gloves), double-bagging in heavy-duty plastic bags may be appropriate before placing in the final disposal container.

  • Spill Management:

    • In the event of a spill, avoid generating dust.[4]

    • Carefully sweep or shovel the spilled material into a designated, labeled container for disposal.[1][2]

    • Clean the spill area thoroughly with soap and water after the material has been collected.[5]

    • Do not allow the product to enter drains.[3][5]

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidants.[5]

    • The storage area should be a designated hazardous waste accumulation area, accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the disposal service with an accurate description of the waste, including its chemical name and any known hazards.

    • The final disposal must be carried out at an approved waste disposal plant in accordance with all applicable regulations.[1][2][3]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Identify 2-Amino-4-chlorobenzothiazole hydrobromide for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the material in its original container? B->C D Ensure container is sealed and properly labeled C->D Yes E Carefully transfer to a suitable, labeled waste container C->E No F Store in designated hazardous waste area D->F E->F G Contact EHS or approved waste disposal vendor F->G H Arrange for pickup and disposal at an approved facility G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-4-chlorobenzothiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-4-chlorobenzothiazole hydrobromide, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and minimizing risks.

Chemical and Physical Properties

PropertyValue
Appearance Off-white powder[1]
Melting Point 203-205 °C[1][2]
Boiling Point 344.3±34.0 °C (Predicted)[1]
Hazards Harmful if swallowed, Causes serious eye irritation, May cause respiratory irritation, Causes skin irritation[1][2][3][4][5][6][7]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or other appropriate material. Check glove selection guide for compatibility.
Eye/Face Protection Safety glasses with side shields or gogglesMust be worn at all times.[8] A face shield may be required for splash hazards.[8]
Skin and Body Protection Laboratory coatFully buttoned.
Respiratory Protection Dust mask or respiratorA NIOSH-approved N95 dust mask or higher is recommended, especially when handling the powder outside of a fume hood.[2]

Handling and Storage Protocols

Engineering Controls:

  • Work in a well-ventilated area. A chemical fume hood is recommended for all operations involving the solid material to minimize inhalation of dust.[1][3][4]

  • Ensure that an eyewash station and a safety shower are readily accessible.[3]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering the bench with a disposable absorbent pad.

  • Weighing and Transferring:

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to control dust.

    • Use a spatula or other appropriate tool to handle the material. Avoid creating dust.[1][3][7]

    • If weighing outside a fume hood is unavoidable, use a balance with a draft shield.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][4][5]

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4][7]

  • Keep away from incompatible materials.

Spill and Emergency Procedures

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

  • Large Spills: For large spills, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office immediately.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][4][5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4][5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE (gloves, absorbent pads), in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions in a labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Dispose of all waste through your institution's EHS office in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[3][4][5]

Workflow for Handling this compound

G Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Management A Don PPE B Prepare Workspace A->B C Weigh Solid B->C D Transfer Solid C->D E Prepare Solution D->E F Decontaminate Workspace E->F G Wash Hands F->G H Doff PPE G->H I Collect Solid Waste H->I J Collect Liquid Waste H->J K Dispose via EHS I->K J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.